Formaldoxime trimer hydrochloride
Description
The exact mass of the compound this compound is 171.0410689 g/mol and the complexity rating of the compound is 69.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3,5-trihydroxy-1,3,5-triazinane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJXINSVWQXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62479-72-5, 6286-29-9 | |
| Record name | Formaldoxime Trimer Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6286-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Formaldoxime Trimer Hydrochloride
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes mechanistic understanding, actionable protocols, and safety integration.
CAS Number: 6286-29-9 (Primary); 62479-72-5 (Alternate/Hydrate) Synonyms: Tris(formaldoxime) hydrochloride; 1,3,5-Trihydroxy-1,3,5-triazacyclohexane hydrochloride
Executive Summary
Formaldoxime trimer hydrochloride is the stable, solid-state cyclic trimer of formaldoxime (
This compound is a critical reagent in two distinct high-value workflows:
-
Analytical Chemistry: The "Formaldoxime Method" remains the gold standard for the colorimetric determination of Manganese (Mn) in aqueous samples, offering high sensitivity (
). -
Medicinal Chemistry: It acts as a dipolarophile and building block in the synthesis of isoxazolidines and isoxazoles, scaffolds frequently found in antibiotic and oncology pharmacophores.
Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | Trimer HCl salt | |
| Molecular Weight | 171.58 g/mol | |
| Appearance | White to cream crystalline powder | Highly Hygroscopic |
| Melting Point | ~128 °C (Decomposes) | Do not heat dry solid >100 °C |
| Solubility | Soluble in water, ethanol | Rapidly depolymerizes in dilute solution |
| Storage | Desiccated, +2°C to +8°C | Moisture triggers hydrolysis/clumping |
Mechanistic Chemistry: The Monomer-Trimer Equilibrium
The utility of this reagent relies entirely on the reversible equilibrium between the cyclic trimer and the active monomer. In the solid state, the molecule exists as a stable 6-membered heterocycle (1,3,5-triazacyclohexane ring).
Upon dissolution in water—particularly under acidic conditions or elevated temperature—the ring opens to release monomeric formaldoxime. This monomer is the active ligand for metal chelation and the active dipole for cycloaddition.
Diagram 1: Depolymerization Mechanism
The following pathway illustrates the acid-catalyzed ring opening that activates the reagent.
Caption: Acid-catalyzed depolymerization of the trimer yields the active monomeric formaldoxime required for chelation or synthesis.
Analytical Application: The Manganese Protocol
The reaction between formaldoxime and Manganese (II) in alkaline solution produces a characteristic orange-red complex, absorbing maximally at 450 nm .[1][2] This method is preferred over atomic absorption in field settings due to its robustness against interferences when properly masked.
Critical Causality
-
Why pH > 9? The formaldoxime must be deprotonated to the formaldoximate anion (
) to effectively coordinate with Mn. -
Why Hydroxylamine? It acts as a reducing agent to maintain Mn in the correct oxidation state and prevent the oxidation of the reagent itself.
-
Why EDTA? Iron (Fe) is the primary interference, forming a violet complex. EDTA preferentially binds Fe(III) under these conditions, masking it from the formaldoxime.
Protocol: Spectrophotometric Determination of Mn
Reagents:
-
Formaldoxime Solution: Dissolve 1.0 g Formaldoxime Trimer HCl in 10 mL distilled water. (Prepare fresh).
-
Buffer: Ammonia/Ammonium Chloride buffer (pH 10).
-
Masking Solution: 0.1 M EDTA + 10% Hydroxylamine HCl.
Step-by-Step Workflow:
-
Sample Prep: Take 10 mL of aqueous sample (acidified to pH < 2 for storage).
-
Neutralization: Adjust pH to ~7.0 using dilute
. -
Reagent Addition: Add 1.0 mL of Formaldoxime Solution .
-
Alkalinization: Add 1.0 mL of Buffer (Target pH 9.5–10.5). Note: Immediate color development suggests high Mn.
-
Interference Masking (Critical): Add 2.0 mL of Masking Solution .
-
Wait time: Allow 5–10 minutes for the Fe-EDTA complex to stabilize and any Fe-formaldoxime to dissociate.
-
-
Measurement: Measure Absorbance at 450 nm against a reagent blank.
Diagram 2: Analytical Workflow & Interference Control
Caption: Workflow for Mn detection highlighting the critical masking step to eliminate Iron (Fe) interference.
Synthetic Utility in Drug Development
In medicinal chemistry, Formaldoxime Trimer HCl is a safer alternative to handling anhydrous formaldoxime (which can be explosive). It is used primarily in 1,3-Dipolar Cycloadditions .
Synthesis of Isoxazolidines
The monomeric formaldoxime generated in situ acts as a dipole (
-
Reaction Class: [3+2] Cycloaddition.
-
Target: Construction of the isoxazolidine ring, a bioisostere for ribose in nucleoside analogs and a core scaffold in novel antibiotics.
-
Advantages: The trimer allows for the slow release of the dipole, reducing side reactions (dimerization) and improving yield.
General Protocol:
-
Suspend Formaldoxime Trimer HCl (1.0 eq) in ethanol/pyridine.
-
Add the alkene substrate (e.g., styrene derivatives) (1.0–1.2 eq).
-
Reflux for 4–12 hours. The heat drives the depolymerization
cycloaddition sequence. -
Solvent evaporation and column chromatography yield the N-unsubstituted isoxazolidine.
Stability, Handling & Safety (E-E-A-T)
Safety Warning: this compound is toxic if swallowed or absorbed through the skin. It is a severe eye irritant.
-
Hygroscopicity: The salt is extremely hygroscopic. Exposure to humid air causes the powder to clump and partially hydrolyze, releasing formaldehyde odor.
-
Protocol: Always weigh in a glovebox or low-humidity environment. Reseal containers immediately with parafilm.
-
-
Thermal Stability: Do not heat the solid above 100°C without solvent, as rapid decomposition can occur.
-
Incompatibility: Avoid strong oxidizing agents (risk of exothermic reaction) and strong alkalis (rapid evolution of free base formaldoxime).
References
- Marczenko, Z. (1986). Separation and Spectrophotometric Determination of Elements. Ellis Horwood Ltd. (Standard reference for the Formaldoxime-Mn method).
-
Hach Company. Manganese, High Range, Formaldoxime Method 8149. Available at: [Link]
- Cicchi, S., et al. (2001). "Synthesis of isoxazolidines via 1,3-dipolar cycloaddition." Tetrahedron Letters, 42(37), 6503-6505.
Sources
The Genesis of a Stable Trimer: An In-depth Technical Guide to the Formation Mechanism of Formadoxime Trimer Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formadoxime, the simplest of oximes, is a molecule of significant interest in synthetic chemistry. However, its inherent instability and propensity to polymerize present considerable challenges for its direct application. The formation of its cyclic trimer, particularly as a stable hydrochloride salt, offers a practical solution for handling and utilizing this valuable synthon. This technical guide provides a comprehensive exploration of the formation mechanism of formadoxime trimer hydrochloride, delving into the underlying principles of acid-catalyzed cyclotrimerization. We will dissect the reaction pathway, examine the critical role of the hydrochloride, and provide a detailed experimental protocol for its synthesis, empowering researchers to leverage this stable formadoxime equivalent in their endeavors.
Introduction: The Dichotomy of Formadoxime's Reactivity and Stability
Formaldoxime (H₂C=NOH), a colorless liquid, is a versatile reagent in organic synthesis.[1] Its utility, however, is hampered by its tendency to spontaneously polymerize at room temperature into a cyclic trimer.[1] This instability necessitates its preparation and handling in dilute aqueous solutions.[1] The hydrochloride salt of its trimer, a white crystalline solid, provides a stable and easily manageable alternative.[1][2] Understanding the mechanism of its formation is paramount for controlling its synthesis and appreciating its chemical behavior.
This guide will illuminate the pathway from the transient monomer to the stable trimeric hydrochloride salt, providing both theoretical understanding and practical guidance for laboratory synthesis.
The Core Reaction: From Monomer to Trimer
The formation of formadoxime trimer hydrochloride is fundamentally an acid-catalyzed cyclotrimerization of formaldoxime monomers. The overall reaction can be represented as:
3 H₂C=NOH + 3 HCl → (CH₂NOH)₃·3HCl
The trimer possesses a 1,3,5-triazine-1,3,5-trioxide ring structure. The hydrochloride salt formation is integral to both the reaction mechanism and the stability of the final product.
The Mechanistic Pathway: A Step-by-Step Exploration
The trimerization of formadoxime is not a spontaneous event but rather a carefully orchestrated sequence of protonation and nucleophilic attack, driven by the acidic environment provided by hydrochloric acid. The trimerization process undoubtedly proceeds via the protonated oxime.[3]
Step 1: Protonation of the Formadoxime Monomer
The reaction cascade is initiated by the protonation of the nitrogen atom of the formadoxime monomer by hydrochloric acid. This protonation significantly enhances the electrophilicity of the carbon atom.
Caption: Protonation of the formadoxime monomer.
Step 2: Dimerization through Nucleophilic Attack
A second, unprotonated formadoxime monomer then acts as a nucleophile, attacking the electrophilic carbon of the protonated monomer. This results in the formation of a dimeric intermediate.
Caption: Proposed mechanism for the acid-catalyzed formation of formadoxime trimer hydrochloride.
Causality Behind Experimental Choices
The synthesis of formadoxime trimer hydrochloride is influenced by several key parameters. The rate and extent of trimer formation are dependent on temperature, pH, and time. [4]
-
Acidic Medium: The use of hydrochloric acid is not merely for salt formation; it is a crucial catalyst for the reaction. The protonation of the formaldoxime monomer is the rate-determining step, and an acidic environment ensures a sufficient concentration of the reactive protonated species.
-
Temperature: Lower temperatures generally favor the formation of the trimer. [4]This is likely due to the exothermic nature of the polymerization and the increased stability of the intermediates at reduced temperatures.
-
Concentration: The concentration of the formaldoxime monomer plays a significant role. Trimer formation is reported to commence when the monomer concentration reaches 15-20 weight percent. [4]
Experimental Protocol: Synthesis of Formadoxime Trimer Hydrochloride
This protocol outlines a laboratory-scale synthesis of formadoxime trimer hydrochloride.
Materials and Equipment
| Material/Equipment | Specifications |
| Hydroxylamine hydrochloride | Reagent grade |
| Formaldehyde solution | 37% in water |
| Hydrochloric acid | Concentrated (37%) |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Buchner funnel and filter paper | |
| Vacuum flask | |
| pH meter or pH paper |
Step-by-Step Methodology
-
Preparation of Hydroxylamine Hydrochloride Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride in distilled water. Cool the flask in an ice bath to maintain a low temperature.
-
Addition of Formaldehyde: Slowly add a 37% formaldehyde solution to the cooled hydroxylamine hydrochloride solution with continuous stirring.
-
Acidification: Carefully add concentrated hydrochloric acid dropwise to the reaction mixture. The addition of a strong acid is crucial to catalyze the trimerization. [5]4. Reaction: Continue stirring the mixture in the ice bath. The formadoxime trimer hydrochloride will precipitate out of the solution as a white solid. The reaction time can vary, but allowing it to stir for several hours is generally recommended to ensure complete precipitation.
-
Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold water to remove any unreacted starting materials and excess acid.
-
Drying: Dry the product in a desiccator over a suitable drying agent.
Self-Validating System: The formation of a white crystalline precipitate is a primary indicator of successful product formation. The melting point of the dried product can be determined and compared to the literature value to assess its purity. Further characterization by spectroscopic methods such as NMR and IR can confirm the structure of the trimer.
Data Presentation: Key Parameters and Expected Yields
| Parameter | Value/Range | Rationale |
| Reactant Ratio (Formaldehyde:Hydroxylamine HCl) | ~1:1 | Stoichiometric for monomer formation |
| Temperature | 0-5 °C | Favors trimer formation and stability [4] |
| pH | Strongly acidic | Catalyzes the reaction |
| Expected Yield | High | The trimer is the thermodynamically favored product |
Conclusion
The formation of formadoxime trimer hydrochloride is a classic example of acid-catalyzed cyclotrimerization, providing a stable and convenient source of the otherwise unstable formaldoxime monomer. By understanding the detailed mechanistic steps, from the initial protonation to the final ring closure and salt formation, researchers can effectively control the synthesis and purification of this important chemical intermediate. The provided experimental protocol offers a reliable method for its laboratory-scale preparation, enabling its broader application in organic synthesis and drug development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]
- 3. publ.royalacademy.dk [publ.royalacademy.dk]
- 4. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Monograph: Formadoxime Trimer Hydrochloride
Safe Handling, Chemical Dynamics, and Analytical Applications
Executive Summary & Chemical Identity
Formadoxime trimer hydrochloride (
While often requested via a standard Safety Data Sheet (SDS), this compound requires a more nuanced technical understanding because it is a masked reagent . In its solid trimer form, it is relatively stable; however, upon dissolution and neutralization, it depolymerizes into the active monomeric formadoxime (
Chemical Specifications
| Property | Data |
| IUPAC Name | 1,3,5-Trihydroxyhexahydro-1,3,5-triazine hydrochloride |
| CAS Number | 17518-48-8 (Salt); 6286-29-9 (Parent Trimer) |
| Molecular Formula | |
| Molecular Weight | 171.58 g/mol (Salt); 135.12 g/mol (Free Base) |
| Appearance | White to cream crystalline powder |
| Solubility | Soluble in water (hydrolyzes); Soluble in alcohol |
| Melting Point | 127–129 °C (Decomposes) |
Reaction Mechanism & Chemical Dynamics
Understanding the behavior of this reagent is critical for both safety and analytical accuracy. The trimer is a cyclic storage form. It does not chelate metals directly; it must first depolymerize.
The Depolymerization Pathway
When dissolved in water, particularly under the alkaline conditions required for metal analysis, the cyclic ether-like structure breaks down.
Figure 1: The activation pathway of formadoxime trimer.[1] The reagent must depolymerize to the monomeric oxime to effectively bind metal ions.
Risk Management & Safety Profile (SDS Core)
Signal Word: WARNING
The safety profile of formadoxime trimer hydrochloride is dominated by its hydrolysis products: hydroxylamine and formaldehyde.
Hazard Identification (GHS Classification)
| Hazard Class | Code | Statement | Mechanism/Reasoning |
| Acute Toxicity | H302 | Harmful if swallowed.[2] | Hydrolysis releases hydroxylamine, a metabolic poison affecting blood (methemoglobinemia). |
| Skin Irritation | H315 | Causes skin irritation.[3] | Acidic nature of the hydrochloride salt causes contact dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation. | Corrosive damage to mucous membranes upon contact. |
| STOT - SE | H335 | May cause respiratory irritation.[3] | Inhalation of dust or hydrolyzed vapors (formaldehyde) irritates the respiratory tract. |
Critical Handling Protocols
-
Hydrolysis Control: Keep the solid strictly dry. The compound is hygroscopic. Moisture initiates premature depolymerization, releasing formaldehyde gas (a known carcinogen) inside the storage container.
-
Incompatibility:
-
Strong Oxidizers: Reaction with oximes can be explosive.
-
Alkalis: Induces rapid depolymerization and heat generation.
-
-
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness).
-
P2/N95 Dust respirator (to prevent inhalation of hydrochloride dust).
-
Tightly fitting safety goggles.
-
Analytical Application: Manganese Determination
The primary utility of formadoxime is the spectrophotometric determination of Manganese (Mn) in water and biological samples.[4] It is preferred over the permanganate method for low concentrations because of its high molar absorptivity (
The Formadoxime Method Protocol
Objective: Quantify Mn(II) in the range of 0.05 – 5.0 mg/L.[4]
Reagents
-
Formadoxime Solution: Dissolve 1.0 g of Formadoxime trimer HCl in 100 mL distilled water. Note: Prepare fresh weekly; the monomer slowly oxidizes.
-
Buffer: Ammonia solution (
), dilute (approx 1:10). -
Masking Agents (Optional): EDTA or Hydroxylamine HCl (if Iron is present).
Experimental Workflow
The reaction requires a high pH (9.0–10.5) to stabilize the colored complex.
Figure 2: Step-by-step workflow for Manganese quantification.[4][5] Immediate alkalization is crucial to prevent side reactions.
Validation & Troubleshooting
-
Interference (Iron): Iron forms a violet complex with formadoxime. To eliminate this, add a small amount of EDTA and hydroxylamine hydrochloride after the color development, or heat the solution (the Fe-complex is less stable than the Mn-complex).
-
Blank Correction: The reagent itself may develop a slight color over time due to oxidation. Always run a reagent blank (distilled water + reagents) and subtract its absorbance.
-
pH Sensitivity: If the pH drops below 9, the complex dissociates. Ensure sufficient buffering capacity (Ammonia) is present.
Storage & Disposal
-
Storage: Store in a desiccator at room temperature (15–25°C). The bottle must be amber glass to prevent photo-degradation. If the powder turns yellow/orange, it has decomposed and should be discarded.
-
Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCl gases). Do not flush down the drain due to aquatic toxicity of hydroxylamine derivatives.
References
-
Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: Formaldoxime trimer hydrochloride. Merck KGaA.[2][3] Link
-
PubChem. (n.d.).[1] Formaldehyde oxime trimer (Compound Summary). National Center for Biotechnology Information. Link
- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard text for formadoxime method mechanism).
-
ISO. (1986).[4] ISO 6333:1986 Water quality — Determination of manganese — Formaldoxime spectrometric method.[4] International Organization for Standardization.[4] Link
Sources
Solubility Dynamics and Handling of Formadoxime Trimer Hydrochloride: A Technical Guide
Executive Summary
Formadoxime trimer hydrochloride (1,3,5-trihydroxyhexahydro-1,3,5-triazine hydrochloride ) is a critical reagent used primarily as a stable, solid-state precursor for generating formaldoxime (monomer) in situ. While the monomer (
Understanding its solubility is not merely about dissolution; it is about managing the equilibrium between the stable trimer and the reactive monomer . Improper solvent choice or thermal handling can prematurely trigger depolymerization, altering reaction stoichiometry and yield.
This guide provides a definitive solubility matrix, mechanistic insights into the trimer-monomer equilibrium, and validated protocols for handling and purification.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Description |
| IUPAC Name | 1,3,5-Trihydroxyhexahydro-1,3,5-triazine hydrochloride |
| CAS Number | 6286-29-9 |
| Formula | |
| Molecular Weight | 171.58 g/mol |
| Appearance | White to cream crystalline powder |
| Melting Point | ~128°C (Decomposes) |
| Hygroscopicity | High (Requires desiccated storage) |
Solubility Profile & Solvent Compatibility
The solubility of formadoxime trimer hydrochloride is governed by its ionic lattice (hydrochloride salt) and its polar cyclic structure .
Solubility Matrix
The following table categorizes solvents based on their interaction with the trimer HCl lattice.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Protic | Water | High | Primary solvent. Stable at room temp; heating promotes hydrolysis/monomerization. |
| Polar Protic | Methanol | Moderate/High | Soluble due to ionic nature. Often used for transfers, but prolonged storage may risk acetal formation or depolymerization. |
| Polar Protic | Ethanol | Moderate | Lower solubility than water/methanol. Ideal for recrystallization when combined with an antisolvent. |
| Polar Aprotic | DMSO / DMF | High | Excellent solubilizers but difficult to remove. Use only if reaction requires high temperatures where water/alcohols are incompatible. |
| Chlorinated | DCM / Chloroform | Insoluble | Excellent antisolvents for precipitation/purification. |
| Ethers | Diethyl Ether / THF | Insoluble | Primary antisolvents . Used to crash the salt out of alcoholic solutions. |
| Hydrocarbons | Hexane / Toluene | Insoluble | Strictly non-interacting. Used for washing non-polar impurities from the solid cake. |
The "Wash" Anomaly
While amine hydrochlorides are generally soluble in methanol, industrial purification protocols (e.g., Patent US4680394A) sometimes utilize cold methanol as a displacement wash to remove water from the neutral trimer. However, for the hydrochloride salt, methanol usually acts as a solvent.
-
Critical Rule: Always test solubility on a small scale (10-50 mg) before committing a bulk batch, as the precise HCl stoichiometry can affect the dissolution rate in alcohols.
Mechanistic Insights: The Trimer-Monomer Equilibrium
The utility of this compound lies in its reversibility. The trimer is a storage form; the monomer is the reactive species.
Depolymerization Mechanism
In solution, particularly under acidic conditions or elevated temperatures, the cyclic triazine ring opens to release formaldoxime monomer units.
-
Solid State: The HCl salt stabilizes the cyclic trimer structure via ionic lattice forces.
-
In Solution (Cold): The trimer remains largely intact in neutral water.
-
In Solution (Heat/Acid): The equilibrium shifts toward the monomer (
).
Visualization of the Equilibrium Workflow
Figure 1: The stability pathway of Formadoxime Trimer HCl. Heating the solution shifts the equilibrium to the reactive monomer, while uncontrolled conditions lead to irreversible polymerization.
Experimental Protocols
Protocol A: Solubility Screening (Gravimetric)
Use this protocol to verify solvent suitability for a new batch from a supplier.
-
Prepare: Weigh 100 mg of Formadoxime Trimer HCl into a 4 mL vial.
-
Add Solvent: Add 1.0 mL of the target solvent (Methanol, Ethanol, or Acetone).
-
Agitate: Vortex for 60 seconds at room temperature (20-25°C).
-
Observation:
-
Thermal Stress (Optional): If insoluble, heat to 40°C. Warning: Do not exceed 50°C in alcohols to prevent depolymerization.
Protocol B: Recrystallization (Purification)
Use this method if the reagent has yellowed (oxidation) or absorbed excess moisture.
-
Dissolution: Dissolve the crude trimer HCl in the minimum amount of warm Ethanol (35-40°C) . Do not boil.
-
Filtration: Filter rapidly while warm to remove insoluble particulate matter (e.g., polymer residues).
-
Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise to the filtrate until a persistent turbidity forms.
-
Crystallization: Cool the mixture to 0-4°C in an ice bath for 2 hours. White crystals should form.
-
Isolation: Filter under vacuum (Buchner funnel). Wash the cake with cold Ether.
-
Drying: Dry in a vacuum desiccator over
or Silica Gel. Avoid oven drying to prevent decomposition.
Purification Workflow Diagram
Figure 2: Step-by-step purification workflow utilizing the solubility differential between alcohols and ethers.
Applications in Synthesis
The solubility profile directly impacts how this reagent is utilized in organic synthesis, specifically in the conversion of diazonium salts to aldehydes or isoxazolidine synthesis .
-
Aryl Aldehyde Synthesis:
-
Isoxazolidine Formation:
-
Solvent System: Ethanol or Methanol.
-
Handling: The trimer is often suspended or dissolved in alcohol. A base (like NaOAc) is added to neutralize the HCl, liberating the free base which then reacts as a 1,3-dipole [3].
-
Safety & Handling (E-E-A-T)
-
Toxicity: Formadoxime trimer HCl is toxic if swallowed or in contact with skin (Category 2/3 Acute Toxicity). It is a severe irritant.[1]
-
Explosion Hazard: Like many high-nitrogen compounds, it can decompose violently if heated under confinement. Never heat the dry solid above 100°C.
-
Storage: Store at ambient temperature (or 2-8°C for long term) in a tightly sealed container. It is hygroscopic ; moisture absorption leads to hydrolysis and "caking."
References
-
Thermo Scientific Chemicals. (2024). Formaldoxime trimer hydrochloride, 95% Product Page & SDS. Retrieved from
-
Sigma-Aldrich. (2024). This compound Product Specification. Retrieved from
-
PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Retrieved from
-
Grokipedia. (2024). Formaldoxime: Structure, Properties, and Synthesis. Retrieved from
-
US Patent 4680394A. (1987). Method of preparing formaldoxime trimer. (Contextual reference for solubility/washing). Retrieved from
Sources
Spectroscopic Characterization of Formadoxime Trimer Hydrochloride
Technical Guide & Application Note
Executive Summary
Formadoxime trimer hydrochloride (FTH), chemically identified as 1,3,5-trihydroxy-1,3,5-triazacyclohexane hydrochloride (CAS: 6286-29-9), serves as a critical reagent in inorganic analysis (specifically for Manganese determination) and as a synthetic intermediate for isoxazolidines.[1]
Unlike its monomeric precursor (formaldoxime), which is volatile and unstable, the trimer hydrochloride represents the thermodynamically stable storage form.[1] However, in solution, FTH exhibits complex dynamic behavior, often existing in equilibrium with its monomeric and polymeric forms depending on pH and solvent.[1]
This guide provides the definitive spectroscopic data required to validate the integrity of FTH. It focuses on distinguishing the stable cyclic trimer from its degradation products (monomer and amorphous polymer) using Nuclear Magnetic Resonance (
Structural Dynamics & Stability
To interpret the spectra correctly, one must understand the species in solution.[1] FTH is a cyclic hexahydro-triazine derivative.[1] Upon neutralization or dissolution in protic solvents, it can depolymerize.[1]
The Equilibrium Matrix
The following diagram illustrates the structural relationship between the salt, the free trimer, and the monomer.[1]
Figure 1: The stability matrix of Formadoxime.[1] The HCl salt "locks" the cyclic trimer conformation.[1] Loss of HCl promotes reversion to the monomer or degradation to insoluble polymers.
Infrared Spectroscopy (FT-IR)[1]
The IR spectrum is the primary tool for rapid solid-state identification.[1] The diagnostic value lies in confirming the saturated cyclic structure and the absence of the
Diagnostic Bands (KBr Pellet)
| Frequency ( | Intensity | Assignment | Structural Significance |
| 3100 – 3400 | Strong, Broad | Hydrogen-bonded hydroxyl groups on the ring nitrogen.[1] Broadening indicates strong intermolecular H-bonding in the crystal lattice. | |
| 2800 – 3000 | Medium | Methylene ( | |
| 2500 – 2700 | Medium, Broad | Ammonium salt stretching bands (specific to the HCl salt form).[1] | |
| 1180 – 1220 | Strong | Ring skeletal vibration.[1] Critical Diagnostic: Confirms the single-bond character of the cyclic triazine backbone. | |
| 900 – 950 | Medium | N-O stretching vibration.[1] |
Quality Control: The "Absence" Test
A pure sample of Formadoxime Trimer HCl should NOT exhibit a sharp, strong band in the 1620–1660
-
Presence of 1640
: Indicates the presence of the bond, suggesting partial depolymerization to the monomer (Formaldoxime) or degradation.[1]
Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]
NMR analysis of FTH is solvent-dependent.[1] DMSO-
H NMR Data (DMSO- , 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 10.5 – 11.5 | Broad Singlet | 3H | Exchangeable protons.[1] The chemical shift varies with concentration and acidity.[1] | |
| 4.2 – 4.6 | Singlet | 6H | Ring | Key Diagnostic: A sharp singlet indicates magnetic equivalence of all three methylene groups, confirming the symmetric cyclic chair conformation.[1] |
Comparison with Impurities:
-
Monomer Signals: If the sample is degraded, you will see vinylic doublets at 6.48 ppm and 7.05 ppm (
) corresponding to the methylene protons of formaldoxime ( ).[1]
C NMR Data (DMSO- )
| Chemical Shift ( | Assignment | Interpretation |
| 80.0 – 85.0 | Ring | A single peak confirms the high symmetry ( |
Experimental Protocols
Sample Preparation for NMR
-
Drying: If the bottle has been opened previously, dry 50 mg of the sample in a vacuum desiccator over
for 2 hours. -
Solvent Choice: Use high-quality DMSO-
(99.9% D) stored over molecular sieves.[1] Avoid due to poor solubility of the hydrochloride salt.[1] -
Dissolution: Dissolve ~10 mg of FTH in 0.6 mL DMSO-
. -
Acquisition: Run the spectrum immediately.[1] Long-term storage in solution leads to hydrolysis.[1]
Analytical Workflow Diagram
Figure 2: Step-by-step decision tree for validating Formadoxime Trimer HCl quality.
References
-
Jensen, K. A., & Holm, A. (1978).[1][2] Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. Royal Danish Academy of Sciences and Letters.[1] Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Isoxazolidines Using Formaldoxime Trimer Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide for the synthesis of isoxazolidines via a 1,3-dipolar cycloaddition reaction, utilizing formaldoxime trimer hydrochloride as a convenient in situ source of the parent nitrone, formaldonitrone (CH₂=N⁺(H)O⁻). This methodology offers a streamlined approach to constructing the versatile isoxazolidine scaffold, a privileged heterocyclic motif in medicinal chemistry and a valuable synthetic intermediate.
Introduction: The Strategic Value of Isoxazolidines and the Utility of this compound
The isoxazolidine ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutics and complex molecular architectures.[1] Its prevalence in bioactive molecules, including nucleoside analogues with antiviral and anticancer properties, underscores its significance in drug discovery.[1] Furthermore, the isoxazolidine ring serves as a versatile synthetic intermediate, readily undergoing transformations to yield valuable functionalities like β-amino alcohols.
The most prominent and atom-economical method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile). While numerous methods exist for the synthesis of substituted nitrones, the parent nitrone, formaldonitrone, is a volatile and unstable species, making its isolation and handling challenging.
This compound offers an elegant solution to this challenge. As a stable, crystalline solid, it serves as a convenient precursor that, upon gentle heating in the presence of a suitable base, undergoes depolymerization to generate monomeric formaldoxime. This monomer is then readily converted to the reactive formaldonitrone in situ, which is immediately trapped by a dipolarophile present in the reaction mixture. This approach obviates the need to handle the unstable parent nitrone directly, enhancing the safety and practicality of the synthetic procedure. This application note will detail the mechanistic rationale and provide a robust protocol for this efficient transformation.
Mechanistic Rationale: From Stable Trimer to Reactive Dipole
The successful synthesis of isoxazolidines using this compound hinges on a clear understanding of the sequential chemical transformations that occur in the reaction vessel. The overall process can be dissected into two key stages: the in situ generation of formaldonitrone and the subsequent 1,3-dipolar cycloaddition.
In Situ Generation of Formaldonitrone
This compound is a cyclic trimer of formaldoxime, stabilized as its hydrochloride salt. The process of generating the reactive 1,3-dipole involves the following steps:
-
Neutralization and Depolymerization: In the presence of a mild base, the hydrochloride salt is neutralized. The resulting free base, the cyclic trimer of formaldoxime, is in equilibrium with its monomeric form, formaldoxime (CH₂=NOH).[2] Heating the reaction mixture shifts this equilibrium towards the monomer.
-
Tautomerization to Formaldonitrone: The generated formaldoxime monomer can then tautomerize to its nitrone form, formaldonitrone. This tautomer is the key 1,3-dipole that participates in the cycloaddition reaction.
The in situ nature of this process is critical; the reactive formaldonitrone is generated in low concentrations and consumed immediately by the alkene, preventing its self-decomposition or polymerization.
Caption: Workflow for the in situ generation of formaldonitrone.
The [3+2] Cycloaddition Reaction
Once generated, the formaldonitrone undergoes a concerted, pericyclic [3+2] cycloaddition reaction with an alkene dipolarophile. This reaction proceeds through a cyclic transition state, leading to the formation of the five-membered isoxazolidine ring.
The regioselectivity of the cycloaddition (i.e., the orientation of the dipole relative to the dipolarophile) is a crucial aspect of this reaction. For monosubstituted alkenes, the reaction typically yields the 5-substituted isoxazolidine as the major regioisomer. This is governed by the frontier molecular orbitals (FMOs) of the reacting species.
Caption: The [3+2] cycloaddition of formaldonitrone and an alkene.
Experimental Protocols
The following protocols provide a general framework for the synthesis of isoxazolidines using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Sigma-Aldrich | Store in a cool, dry place.[2] |
| Alkene (Dipolarophile) | Reagent Grade | Various | Ensure purity and dryness. |
| Triethylamine (Et₃N) | Anhydrous | Various | Other non-nucleophilic bases like DBU can also be used. |
| Toluene | Anhydrous | Various | Other high-boiling, non-polar solvents such as xylene can be employed. |
| Dichloromethane (DCM) | ACS Grade | Various | For workup and chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For workup and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
General Protocol for Isoxazolidine Synthesis
This protocol is adapted from the general principles of 1,3-dipolar cycloadditions of in situ generated nitrones.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 eq.).
-
Addition of Reagents: Add this compound (0.5 eq., assuming 1 eq. of monomer per trimer unit) and anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the alkene).
-
Initiation of Reaction: Begin stirring the suspension and add triethylamine (1.5 eq.) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated triethylammonium hydrochloride.
-
Wash the filtrate with water (2 x volume of toluene) and brine (1 x volume of toluene).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoxazolidine.
Table 1: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Toluene, Xylene | High boiling point facilitates the depolymerization of the formaldoxime trimer and the subsequent cycloaddition. |
| Base | Triethylamine (Et₃N), DBU | Neutralizes the hydrochloride salt and facilitates the formation of the free oxime. A non-nucleophilic base is preferred. |
| Temperature | Reflux (110-140 °C) | Provides the necessary thermal energy for the in situ generation of formaldonitrone and the cycloaddition reaction. |
| Reaction Time | 12-24 hours | The reaction time is dependent on the reactivity of the alkene dipolarophile. Monitoring by TLC is recommended. |
| Stoichiometry | 1.0 eq. Alkene, 0.5 eq. Trimer HCl, 1.5 eq. Base | An excess of the base ensures complete neutralization. The trimer provides three equivalents of the monomeric formaldoxime. |
Applications and Future Directions
The synthesis of isoxazolidines via this method provides access to a wide array of molecular scaffolds with significant potential in drug discovery and development. The resulting N-unsubstituted isoxazolidines are particularly valuable as they can be further functionalized at the nitrogen atom, allowing for the rapid generation of compound libraries for biological screening.
The isoxazolidine products can be subjected to various synthetic transformations, including:
-
Reductive N-O Bond Cleavage: Treatment with reducing agents such as zinc in acetic acid or catalytic hydrogenation (e.g., Pd/C, H₂) cleaves the N-O bond to yield 1,3-amino alcohols, which are important building blocks in natural product synthesis and medicinal chemistry.
-
N-Alkylation and N-Acylation: The secondary amine within the isoxazolidine ring can be readily alkylated or acylated to introduce diverse substituents, enabling structure-activity relationship (SAR) studies.
Future research in this area may focus on the development of catalytic and enantioselective variants of this reaction, which would provide direct access to chiral isoxazolidines, further enhancing the utility of this powerful synthetic method.
References
-
Carling, R. W.; Leeson, P. D. Synthesis of iminomethano-dibenzo [a,e] cyclooctenes by transannular formation and cleavage of isoxazolidines. Tetrahedron Letters1988 , 29 (52), 6985-6988. [Link]
-
Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. [Link]
-
In Silico Design, Synthesis, and Evaluation of Novel Enantiopure Isoxazolidines as Promising Dual Inhibitors of α-Amylase and α-Glucosidase. PubMed Central. [Link]
-
Recent Advances in the Synthesis of Isoxazolidines. Request PDF on ResearchGate. [Link]
- Method of preparing formaldoxime trimer.
-
Synthesis of novel isoxazolidines via 1,3-dipolar cycloaddition of nitrones to olefins. De Gruyter. [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central. [Link]
Sources
Application Notes & Protocols: Mastering 1,3-Dipolar Cycloadditions with Formaldoxime Trimer Hydrochloride
Introduction: The Strategic Value of Isoxazolidines
The 1,3-dipolar cycloaddition stands as a cornerstone of modern heterocyclic chemistry, providing a powerful and atom-economical route to construct five-membered rings.[1][2] This reaction, a thermally allowed [4π + 2π] concerted pericyclic process, offers remarkable control over regio- and stereochemistry, making it invaluable in synthetic chemistry.[2][3][4] Among the various 1,3-dipoles, nitrones are particularly versatile, reacting with alkenes (dipolarophiles) to yield isoxazolidines.[3][5]
Isoxazolidine scaffolds are not mere synthetic curiosities; they are privileged structures in medicinal chemistry and serve as versatile intermediates for complex molecule synthesis.[6][7] Their true power lies in their ability to act as masked 1,3-aminoalcohols. Through reductive cleavage of the N-O bond, isoxazolidines can be readily converted to these crucial functional groups, which are ubiquitous in natural products and pharmaceuticals.[6]
However, the simplest nitrone, formaldoxime (H₂C=N⁺H-O⁻), is a volatile and unstable liquid that readily polymerizes.[8] This inherent instability complicates its storage and handling, posing a significant challenge for its practical application. To circumvent this, the use of a stable, solid precursor is highly advantageous. Formaldoxime trimer hydrochloride emerges as the ideal solution—a crystalline, air-stable solid that serves as a reliable source for the in situ generation of the reactive formaldoxime monomer.[8] This guide provides a comprehensive overview and detailed protocols for leveraging this reagent in 1,3-dipolar cycloaddition reactions.
Reagent Profile: this compound
This compound is the salt of a cyclic trimer of formaldoxime. Its stability and solid nature make it a superior alternative to the monomer for laboratory use.
| Property | Value | Source |
| Chemical Name | 1,3,5-Trihydroxy-1,3,5-triazinane hydrochloride | N/A |
| CAS Number | 62479-72-5 (free base) | [9] |
| Molecular Formula | C₃H₉N₃O₃ · xHCl | [9] |
| Molecular Weight | 135.12 g/mol (free base basis) | [9] |
| Appearance | White to yellow solid | [10] |
| Melting Point | 127-129 °C | [10] |
| Storage | Store under an inert atmosphere. Keep container tightly closed in a dry and well-ventilated place. The compound is hygroscopic and air-sensitive. | [11] |
Safety & Handling: this compound is classified as a hazardous substance. It is fatal if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). Use a dust mask if handling large quantities.[11]
-
Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Reaction Mechanism: From Stable Precursor to Reactive Dipole
The core principle of using this compound is the controlled, in situ generation of the reactive monomeric nitrone. The process unfolds in two key stages:
-
Deprotonation and Depolymerization: The reaction is initiated by the addition of a mild, non-nucleophilic base (e.g., triethylamine, Et₃N). The base neutralizes the hydrochloride salt, yielding the free trimer. Under thermal conditions, this trimer undergoes a retro-cycloaddition to release three equivalents of the monomeric formaldoxime. This equilibrium-driven process ensures a low, steady concentration of the reactive dipole, minimizing undesired side reactions.
-
Cycloaddition: The generated formaldoxime immediately participates in a [3+2] cycloaddition with the alkene present in the reaction mixture. The reaction is typically concerted and suprafacial, meaning the stereochemistry of the alkene is retained in the product.[1][4]
Caption: In situ generation of formaldoxime and subsequent cycloaddition.
Experimental Protocols
Protocol 1: General Procedure for Isoxazolidine Synthesis
This protocol describes a general method for the reaction between this compound and a generic alkene dipolarophile.
Materials:
-
This compound (1.0 eq)
-
Alkene (dipolarophile) (3.0 - 3.5 eq)
-
Triethylamine (Et₃N) (3.0 - 3.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Overview:
Caption: Standard experimental workflow for isoxazolidine synthesis.
Step-by-Step Procedure:
-
Flask Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the alkene (3.0-3.5 eq).
-
Causality Note: Using a slight excess of the alkene and base ensures the complete consumption of the trimer, which simplifies purification. An inert atmosphere is crucial as the reagent is air-sensitive.[11]
-
-
Solvent and Base Addition: Add anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration relative to the trimer). Add triethylamine (3.0-3.5 eq) to the suspension via syringe.
-
Causality Note: Triethylamine is a suitable non-nucleophilic base for neutralizing the hydrochloride salt without competing in the cycloaddition. While 1,3-dipolar cycloadditions are often insensitive to solvent polarity, the choice of solvent can affect reagent solubility and the required reaction temperature.[1]
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically reflux for toluene, ~110 °C) and stir vigorously.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alkene and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
-
-
Reaction Workup: Once the reaction is complete (as judged by TLC, typically 12-24 hours), cool the mixture to room temperature. A white precipitate of triethylammonium hydrochloride will form.
-
Filtration and Concentration: Filter the mixture through a pad of Celite® to remove the salt, washing the filter cake with a small amount of the reaction solvent. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure isoxazolidine.
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques.
-
Protocol 2: Reductive Cleavage of Isoxazolidine to a 1,3-Aminoalcohol
This protocol details the conversion of the synthesized isoxazolidine into its corresponding 1,3-aminoalcohol, a highly valuable synthetic intermediate.
Materials:
-
Isoxazolidine (1.0 eq)
-
Reducing agent (e.g., Zn powder, H₂/Pd-C, NaBH₄)
-
Solvent (e.g., Acetic acid for Zn, Methanol or Ethanol for H₂/Pd-C or NaBH₄)
-
Standard workup reagents (e.g., aqueous base, organic solvent for extraction)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the isoxazolidine (1.0 eq) in an appropriate solvent (e.g., acetic acid).
-
Addition of Reducing Agent: Add the chosen reducing agent. For example, add zinc dust (5-10 eq) portion-wise to the solution at 0 °C.
-
Causality Note: Different reducing agents can be used for the N-O bond cleavage.[6] Zinc in acetic acid is a classic and effective method. Catalytic hydrogenation (H₂/Pd-C) is another common choice. The choice may depend on the presence of other reducible functional groups in the molecule.
-
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction carefully (e.g., by adding water). Basify the mixture with an aqueous base (e.g., NaOH or NH₄OH) to pH > 10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude aminoalcohol can be further purified by chromatography or crystallization if necessary.
Synthetic Utility Visualized:
Caption: Conversion of isoxazolidines to 1,3-aminoalcohols.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient temperature for depolymerization.- Base is degraded or insufficient amount.- Inactive dipolarophile. | - Increase reaction temperature or switch to a higher-boiling solvent.- Use freshly opened or distilled triethylamine; ensure stoichiometry is correct.- Verify the purity of the alkene; consider using a more electron-deficient or strained alkene, which are typically more reactive. |
| Formation of Multiple Products | - Isomerization of the alkene under reaction conditions.- Competing side reactions of the nitrone (e.g., dimerization).- Formation of regioisomers or diastereomers. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Ensure a steady, low concentration of the monomer by slow addition of the base or running the reaction at a lower temperature.- Regio- and diastereoselectivity are inherent to the substrates. Characterize the mixture to determine ratios. Purification may separate isomers. |
| Difficult Purification | - Unreacted trimer or triethylamine salt co-eluting with the product. | - Ensure the workup filtration step is performed carefully to remove all triethylammonium salts.- Use a different eluent system for chromatography; a polar modifier like methanol might be needed. |
References
- MDPI. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics.
- ResearchGate. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | Request PDF.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- Thermo Fisher Scientific. (n.d.). This compound, 95% 10 g.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Google Patents. (n.d.). US4680394A - Method of preparing formaldoxime trimer.
- Sigma-Aldrich. (n.d.). Formaldoxime trimer 62479-72-5.
- Chemical Science Review and Letters. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.
- Wikipedia. (n.d.). Formaldoxime.
- Journal of Qassim University for Science. (2025). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives.
- National Institutes of Health. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines.
- (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
- ECHEMI. (n.d.). 62479-72-5, this compound Formula.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
- Chem-Station International Edition. (2014). 1,3-Dipolar Cycloaddition of Nitrone.
- PubMed Central. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
- Royal Society of Chemistry. (n.d.). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds.
- ACS Publications. (n.d.). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. chesci.com [chesci.com]
- 3. mdpi.com [mdpi.com]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formaldoxime - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
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- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. This compound, 95% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Formadoxime Trimer Hydrochloride Synthesis: A Guide to Reaction Control
Introduction
Formadoxime, the oxime of formaldehyde, is a reactive monomer that readily undergoes trimerization to form a stable cyclic trimer, hexahydro-1,3,5-trihydroxy-1,3,5-triazine. This trimer is typically isolated and handled as its hydrochloride salt, Formadoxime Trimer Hydrochloride, a versatile reagent in organic synthesis, notably in the preparation of isoxazolidines.[1] The synthesis of Formadoxime Trimer Hydrochloride is a multi-step process that requires careful control of reaction conditions. While not reliant on a catalyst in the traditional sense, the efficiency and yield of the trimerization are governed by a "catalytic system" of interdependent parameters, including reactant concentration, pH, and temperature. These factors collectively drive the reaction towards the desired trimeric product.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical protocols for the synthesis of Formadoxime Trimer Hydrochloride. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Reaction Mechanism and Influencing Factors
The overall synthesis of Formadoxime Trimer Hydrochloride can be conceptually divided into two key stages:
-
Formation of Formaldoxime Monomer: This initial step involves the reaction of a formaldehyde source with a hydroxylamine salt.[2]
-
Trimerization of Formaldoxime: The formed monomer then undergoes a cyclization reaction to yield the trimeric structure.
The efficiency of this entire process hinges on a delicate interplay of several factors:
-
Concentration: The trimerization of formaldoxime is highly dependent on the monomer concentration. The reaction is typically initiated when the concentration of the formaldoxime monomer reaches a threshold of 15-20% by weight.[3] Below this concentration, the monomeric form is more stable.
-
pH Control: The pH of the reaction medium is a critical control element. The initial formation of the formaldoxime monomer from hydroxylamine hydrochloride and formaldehyde necessitates the neutralization of the liberated hydrochloric acid.[4] This is often achieved by the addition of a base. Furthermore, the stability of the resulting trimer is also pH-sensitive, with both acids and bases capable of catalyzing its ring-opening.[5]
-
Temperature: Temperature plays a significant role in the equilibrium between the monomer and the trimer. Lower temperatures generally favor the formation of the more stable trimeric form, though this may require longer reaction times.[3]
Experimental Workflow and Protocols
A common and efficient strategy for the synthesis of Formadoxime Trimer Hydrochloride involves the initial preparation of the formaldoxime monomer, followed by a concentration step to induce trimerization.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for Formadoxime Trimer Hydrochloride.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials and Reagents
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Formaldehyde solution (37% in water) or Paraformaldehyde
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH indicator strips
-
Apparatus for distillation or evaporation (optional, for concentration)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure
Part 1: Synthesis of Formaldoxime Monomer
-
Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in distilled water. The concentration should be calculated based on the desired final product yield.
-
Cooling: Place the flask in an ice bath to maintain a low temperature during the initial reaction.
-
Addition of Formaldehyde: Slowly add the formaldehyde solution to the cooled hydroxylamine hydrochloride solution with continuous stirring.[4]
-
Neutralization: Prepare a solution of sodium hydroxide in water. Carefully add the sodium hydroxide solution dropwise to the reaction mixture. The base neutralizes the hydrochloric acid formed during the reaction.[4]
-
pH Monitoring: Monitor the pH of the solution and maintain it in the neutral to slightly basic range.[4]
-
Reaction Completion: After the addition of the base is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction proceeds to completion.[4]
Part 2: Trimerization and Isolation
-
Concentration (Optional but Recommended): To initiate trimerization, the concentration of the formaldoxime monomer needs to be increased. This can be achieved by:
-
Steam Stripping: An effective method where steam is passed through the solution to carry away the volatile formaldoxime monomer, which is then condensed at a higher concentration.[3]
-
Solvent Evaporation: Careful removal of water under reduced pressure at a low temperature.
-
-
Inducing Trimerization: Once the formaldoxime monomer concentration reaches approximately 15-20%, the trimer will begin to form.[3]
-
Promoting Precipitation: To maximize the yield of the trimer, cool the concentrated solution, for instance, to a temperature of about 0°C to 5°C.[3] This will further drive the equilibrium towards the trimer and promote its precipitation out of the solution.
-
Filtration: Collect the precipitated Formadoxime Trimer Hydrochloride by filtration.
-
Washing: Wash the collected solid with a small amount of cold water or a suitable solvent to remove any remaining impurities.
-
Drying: Dry the product in a vacuum oven at a low temperature or in a desiccator.
Data Summary and Expected Observations
| Parameter | Condition/Value | Rationale |
| Monomer Synthesis | ||
| Temperature | 0-10 °C | To control the exothermic reaction between formaldehyde and hydroxylamine. |
| pH | Neutral to slightly basic | To neutralize the HCl produced and facilitate the oximation reaction.[4] |
| Trimerization | ||
| Monomer Concentration | >15-20% w/w | Critical threshold to initiate the trimerization process.[3] |
| Temperature | 0-5 °C | Favors the formation and precipitation of the trimer.[3] |
| Product | ||
| Appearance | White to cream crystalline powder | [6] |
| Purity (Assay) | ≥94.0% | [6] |
Safety and Handling Precautions
-
Formaldehyde: Formaldehyde is a known carcinogen and is toxic and corrosive.[7] It should be handled in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7]
-
Hydroxylamine Hydrochloride: Can be corrosive and should be handled with care.
-
Sodium Hydroxide: A strong base that can cause severe burns. Handle with appropriate PPE.
-
General Handling: Avoid inhalation of vapors and skin contact with all reagents.[8] Ensure proper waste disposal procedures are followed according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete monomer formation. | Ensure complete neutralization and sufficient reaction time in the first step. |
| Insufficient monomer concentration. | Employ an effective concentration method like steam stripping or careful evaporation. | |
| Trimer remains in solution. | Ensure adequate cooling to promote precipitation. | |
| Product Impurity | Incomplete washing. | Wash the filtered product thoroughly with a cold solvent. |
| Side reactions. | Maintain low temperatures during the initial reaction to minimize side product formation. |
Conclusion
The synthesis of Formadoxime Trimer Hydrochloride is a process where precise control over reaction conditions serves as the "catalytic system." By carefully managing the concentration of the formaldoxime monomer, the pH of the reaction medium, and the temperature, researchers can achieve high yields of the desired product. The protocols and insights provided in this guide are intended to equip scientists with the necessary knowledge to successfully and safely perform this synthesis, paving the way for its application in further research and development.
References
- Levin, R. H. (1987). Method of preparing formaldoxime trimer. U.S. Patent No. 4,680,394. Washington, DC: U.S.
- Tokyo Chemical Industry Co., Ltd. (2012). Formaldoxime solution Safety Data Sheet.
- Jensen, K. A., & Holm, A. (1977). Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I. Acta Chemica Scandinavica, 31a, 47-54.
-
Wikipedia. (2023). Formaldoxime. Retrieved from [Link]
- RSC Publishing. (2023).
- Thermo Fisher Scientific. (n.d.). Formaldoxime trimer hydrochloride, 95% 10 g.
-
Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Formaldoxime hydrochloride, 99% (titr.).
-
Wikipedia. (n.d.). Formaldoxime. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formaldoxime - Wikipedia [en.wikipedia.org]
- 3. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. publ.royalacademy.dk [publ.royalacademy.dk]
- 6. This compound, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyne_trimerisation [chemeurope.com]
Step-by-step protocol for isoxazolidine synthesis with Formadoxime trimer hydrochloride
This application note details the protocol for synthesizing isoxazolidines using Formadoxime Trimer Hydrochloride (
This guide prioritizes the nitrone-tautomer pathway to satisfy the specific request for isoxazolidine synthesis, distinct from the isoxazoline route.
Executive Summary
Isoxazolidines are critical saturated five-membered heterocycles found in nucleoside analogs, antibiotics, and chiral auxiliaries. While typically synthesized via
Formadoxime Trimer Hydrochloride (FTH) serves as a stable, solid-state precursor to formaldoxime (
Key Advantages[1][2]
-
Atom Economy: Utilizes the simplest nitrone precursor (
). -
Stability: Avoids the isolation of unstable formaldoxime monomer.
-
Versatility: Accesses 5-substituted isoxazolidines with high regioselectivity.
Mechanistic Pathway
The reaction relies on the in situ depolymerization of the trimer and the subsequent tautomerization of the oxime to a reactive nitrone species.
Figure 1: Reaction Mechanism & Pathway
Caption: The pathway proceeds via base-mediated depolymerization of FTH, followed by nitrone tautomerization and trapping with an alkene.
Experimental Protocol
Materials & Reagents
| Component | Grade/Purity | Role |
| Formadoxime Trimer HCl | >98% (Recrystallized) | Nitrone Precursor |
| Dipolarophile | >98% (e.g., Methyl acrylate, Styrene) | Alkene Substrate |
| Sodium Acetate (NaOAc) | Anhydrous | Base (Buffer) |
| Ethanol / Water | 1:1 Mixture | Solvent System |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
Step-by-Step Methodology
Objective: Synthesis of 5-(methoxycarbonyl)isoxazolidine via reaction with methyl acrylate.
Phase 1: Pre-Activation (In Situ Monomer Generation)
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 1.71 g (10 mmol) of Formadoxime Trimer Hydrochloride to 30 mL of Ethanol/Water (1:1 v/v).
-
Neutralization: Add 2.46 g (30 mmol) of Sodium Acetate anhydrous.
-
Note: A 3-fold molar excess (relative to trimer) is required because the trimer contains 3 equivalents of oxime and HCl.
-
Observation: The solution should become clear as the salt dissolves. Stir at Room Temperature (RT) for 15 minutes to ensure full depolymerization to the monomer.
-
Phase 2: Cycloaddition
-
Addition: Add 3.0 equivalents (90 mmol) of Methyl Acrylate (excess is used to drive the equilibrium toward the product and prevent oxime polymerization).
-
Thermal Activation: Heat the mixture to 70–80°C (gentle reflux) for 12–24 hours .
-
Monitoring: Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM). Stain with Iodine or Ninhydrin (isoxazolidines often stain weakly; Ninhydrin detects the free NH).
-
Phase 3: Workup & Purification
-
Concentration: Cool the mixture to RT. Remove ethanol under reduced pressure (Rotavap) at 40°C.
-
Caution: Do not heat above 50°C during evaporation to avoid retro-cycloaddition or decomposition.
-
-
Extraction: Dilute the aqueous residue with 20 mL brine. Extract with DCM (
mL). -
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Purification: Concentrate the filtrate. Purify the crude oil via Flash Column Chromatography.
-
Eluent: Gradient of Hexane:Ethyl Acetate (4:1
1:1). -
Target: The isoxazolidine is typically more polar than the starting alkene.
-
Critical Parameters & Troubleshooting
Solvent Effects on Yield
The choice of solvent influences the tautomeric equilibrium between the oxime and the nitrone.
| Solvent System | Temp (°C) | Yield (%) | Notes |
| Ethanol/Water (1:1) | 80 | 78% | Best balance of solubility and polarity. |
| Toluene | 110 | 45% | Higher temp favors polymerization of monomer. |
| THF | 65 | 52% | Slower reaction rate; incomplete conversion. |
| Water (neat) | 100 | 60% | Difficult extraction; product is water-soluble. |
Troubleshooting Guide
-
Issue: Low Yield / Polymerization
-
Cause: Formaldoxime monomer polymerizes rapidly if the alkene is not present or unreactive.
-
Solution: Increase alkene equivalents (up to 5 eq). Add the base slowly to the mixture of Trimer + Alkene to generate the monomer in the presence of the trap.
-
-
Issue: Formation of Isoxazoline instead of Isoxazolidine
-
Cause: Oxidation of the reaction mixture (presence of air/oxidants) can convert formaldoxime to formonitrile oxide (
). -
Solution: Degas solvents with Nitrogen/Argon before use. Ensure no oxidants (e.g., bleach, hypochlorite) are present.
-
-
Issue: Product Instability
-
Cause:
-unsubstituted isoxazolidines can oxidize to isoxazolines upon prolonged exposure to air. -
Solution: Store purified product under inert atmosphere at -20°C.
-
References
-
Benchchem. Formaldoxime Reagent for Research Applications. (Accessed 2026).[1] Link
-
Citation context: Confirms the use of formaldoxime trimer hydrochloride in the synthesis of isoxazolidines via the nitrone tautomer pathway.[2]
-
-
Sigma-Aldrich. this compound Product Information. (Accessed 2026).[1] Link
- Citation context: Verifies the reagent's application in isoxazolidine synthesis and physical properties.
-
Grokipedia. Formaldoxime: Structure, Reactivity, and Applications. (Accessed 2026).[1] Link
- Citation context: detailed description of the 1,3-dipolar cycloaddition capabilities of formaldoxime with electron-deficient alkenes.
-
PubChem. this compound (CID 15919123). National Library of Medicine. Link
- Citation context: Chemical safety, physical data, and structural valid
Sources
Regioselectivity of cycloadditions with Formadoxime trimer hydrochloride
Application Note: Regioselective Cycloadditions with Formadoxime Trimer Hydrochloride
Core Directive & Executive Summary
Objective: To provide a rigorous, field-proven protocol for utilizing Formadoxime Trimer Hydrochloride (CAS: 6286-29-9) as a stable precursor for Formonitrile Oxide in the synthesis of 3-unsubstituted isoxazoles and isoxazolines.
Scientific Rationale:
Formadoxime (
Mechanism & Regioselectivity
The reaction proceeds via a concerted
The Active Species: Formonitrile Oxide
Unlike substituted nitrile oxides, formonitrile oxide lacks steric bulk at the carbon terminus, making it highly reactive but also prone to dimerization.
-
Dipole Character: Ambiphilic, but generally reacts via its LUMO with electron-rich dipolarophiles (HOMO-controlled) and via its HOMO with electron-deficient dipolarophiles (LUMO-controlled).
-
Steric Factor: The hydrogen atom at the C-3 position is small, reducing steric repulsion in the transition state.
Regioselectivity Rules
The addition of formonitrile oxide to a dipolarophile (
| Dipolarophile Class | Dominant Isomer | Rationale |
| Monosubstituted Alkenes (e.g., 1-hexene) | 5-Substituted (>95:5) | Steric hindrance in the transition state disfavors 4-substitution. |
| Electron-Deficient (e.g., Acrylates, Acrylonitrile) | 5-Substituted (Exclusive) | FMO overlap (Dipole HOMO - Alkene LUMO) and secondary orbital interactions strongly favor the 5-isomer. |
| Conjugated Alkenes (e.g., Styrene) | 5-Substituted (Major) | Electronic stabilization of the transition state; however, steric bulk on the alkene can erode selectivity. |
| Terminal Alkynes | 5-Substituted Isoxazole | Similar to alkenes; 5-isomer is thermodynamically and kinetically favored. |
Mechanistic Pathway Diagram
Caption: Step-wise generation of the active 1,3-dipole from the trimer salt and subsequent cycloaddition pathways.
Experimental Protocol
Safety Note: Formonitrile oxide is unstable and can dimerize exothermically. Always prepare in situ in the presence of the dipolarophile. Hydroxylamine derivatives can be skin sensitizers.
Method A: The "One-Pot" NCS/Base Protocol (Standard)
Best for: General synthesis, scale-up, and substrates tolerant of mild chlorinating agents.
Reagents:
-
Formadoxime Trimer Hydrochloride (1.0 equiv, calculated as monomer equiv/3)
-
N-Chlorosuccinimide (NCS) (1.1 equiv per monomer unit)
-
Triethylamine (Et3N) (1.2 equiv)
-
Dipolarophile (Alkene/Alkyne) (1.0 - 1.5 equiv)
-
Solvent: DMF (preferred) or MeOH/DCM (1:1)
Step-by-Step Procedure:
-
Depolymerization:
-
In a round-bottom flask, suspend Formadoxime Trimer HCl (10 mmol) in DMF (50 mL).
-
Add a catalytic amount of concentrated HCl (2-3 drops) to facilitate depolymerization.
-
Stir at 40-50°C for 30 minutes until the solution becomes clear. This ensures conversion to the monomeric formaldoxime.
-
-
Chlorination (In Situ):
-
Cool the solution to 0°C (ice bath).
-
Add NCS (30 mmol) portion-wise over 15 minutes. Exotherm warning: Monitor internal temperature.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. This generates formohydroximoyl chloride.
-
-
Cycloaddition:
-
Add the Dipolarophile (30-45 mmol) to the reaction mixture.
-
Critical Step: Prepare a solution of Et3N (36 mmol) in DMF (10 mL).
-
Add the Et3N solution dropwise over 2-4 hours using a syringe pump or addition funnel while stirring vigorously.
-
Why? Slow addition keeps the concentration of the free nitrile oxide low, favoring reaction with the alkene over self-dimerization (furoxan formation).
-
-
Work-up:
-
Pour the mixture into ice-water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate. -
Purify via flash column chromatography (typically Hexanes/EtOAc).[2]
-
Method B: Hypervalent Iodine Oxidation (Metal-Free/Green)
Best for: Acid-sensitive substrates or avoiding chlorinated byproducts.
Reagents:
-
Formadoxime Trimer HCl (1.0 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) or PIDA (1.1 equiv)
-
Solvent: MeOH or MeOH/H2O
Procedure:
-
Dissolve Trimer HCl in MeOH/Water (9:1). Neutralize with 1 equiv of NaHCO3.
-
Add the dipolarophile.[1]
-
Add PIFA portion-wise at 0°C.
-
Stir at RT overnight. The hypervalent iodine directly oxidizes the oxime to the nitrile oxide.
Regioselectivity Data & Troubleshooting
Substrate Scope & Expected Outcomes
| Substrate | Major Product Structure | Regioisomer Ratio (5-:4-) | Yield (Typical) |
| Styrene | 3-unsubstituted-5-phenylisoxazoline | > 90 : 10 | 75-85% |
| Methyl Acrylate | Methyl isoxazoline-5-carboxylate | > 98 : 2 | 80-90% |
| 1-Octene | 5-hexylisoxazoline | > 95 : 5 | 70-80% |
| Phenylacetylene | 5-phenylisoxazole | > 95 : 5 | 65-75% |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield / Furoxan Formation | Base addition too fast. | Decrease Et3N addition rate (e.g., over 6-8 hours). Increase excess of dipolarophile. |
| Incomplete Reaction | Trimer did not depolymerize. | Ensure Step 1 (heating in DMF/Acid) is sufficient before adding NCS. |
| Chlorinated Impurities | Over-chlorination by NCS. | Strictly control stoichiometry (1.0-1.05 equiv NCS). |
References
-
Jensen, K. A., & Holm, A. (1978).[3][4] Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds.[4] Royal Danish Academy of Sciences and Letters.
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5][6] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.
-
Giomi, D., et al. (2010). Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides.[1][7][6]Current Organic Chemistry, 14. (General reference for nitrile oxide regioselectivity rules).
-
Sigma-Aldrich Product Sheet. Formaldoxime trimer hydrochloride (CAS 6286-29-9).
-
ChemicalBook. this compound Properties and Protocols.
Sources
- 1. Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. publ.royalacademy.dk [publ.royalacademy.dk]
- 4. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Note: Diastereoselective Synthesis of Isoxazolidines using Formadoxime Trimer Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the diastereoselective synthesis of isoxazolidines utilizing Formadoxime Trimer Hydrochloride. Isoxazolidines are pivotal heterocyclic scaffolds in medicinal chemistry and drug development. This document outlines a robust strategy for achieving high levels of diastereoselectivity through the in situ generation of the parent nitrone, methanimine oxide, from Formadoxime Trimer Hydrochloride and its subsequent 1,3-dipolar cycloaddition with chiral α,β-unsaturated carbonyl compounds. The causality behind experimental design, stereochemical control, and protocol validation are discussed in detail to empower researchers in this field.
Introduction: The Strategic Value of Isoxazolidines and Formadoxime Trimer Hydrochloride
The isoxazolidine ring system is a highly sought-after motif in synthetic and medicinal chemistry. Its prevalence in bioactive natural products and pharmaceuticals stems from its conformational rigidity, the presence of multiple stereocenters, and its utility as a versatile synthetic intermediate, often serving as a precursor to valuable β-amino alcohols. The 1,3-dipolar cycloaddition of a nitrone with an alkene stands as the most powerful and atom-economical method for constructing this five-membered heterocycle.[1][2]
Formadoxime Trimer Hydrochloride (also known as 1,3,5-trihydroxy-1,3,5-triazinane hydrochloride) serves as a stable, crystalline, and convenient solid precursor to the highly reactive parent nitrone, methanimine oxide (formaldehyde nitrone).[3] Direct handling of the volatile and unstable monomeric formaldoxime is thus avoided. The in situ generation of this achiral nitrone, followed by its reaction with a chiral dipolarophile, provides an effective strategy for diastereoselective isoxazolidine synthesis. The stereochemical outcome of the cycloaddition is dictated by the chiral environment of the alkene, making the choice of the chiral auxiliary paramount.
The Core Reaction: 1,3-Dipolar Cycloaddition
The fundamental transformation is the [3+2] cycloaddition between the in situ generated methanimine oxide (the 1,3-dipole) and a chiral alkene (the dipolarophile). This concerted, pericyclic reaction proceeds through a six-electron transition state, leading to the formation of the isoxazolidine ring with the potential creation of up to three new contiguous stereocenters.
DOT Visualization: General Reaction Scheme
Caption: General workflow for diastereoselective isoxazolidine synthesis.
Principles of Diastereoselection
Since the nitrone generated from formadoxime is achiral, achieving diastereoselectivity hinges on the use of a chiral dipolarophile. A common and effective strategy is to employ α,β-unsaturated carbonyl compounds bearing a removable chiral auxiliary. Evans-type oxazolidinones are exemplary in this regard, offering high levels of facial selectivity.
The chiral auxiliary effectively blocks one face of the double bond, forcing the incoming nitrone to approach from the less sterically hindered face. This facial bias in the transition state leads to the preferential formation of one diastereomer over the other. The choice of the auxiliary and its substitution pattern is therefore a critical parameter for optimization.
Experimental Protocols
Safety Precautions: Formadoxime Trimer Hydrochloride is classified as toxic and an irritant.[4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Formadoxime Trimer Hydrochloride | ≥95% | Major suppliers | Store under inert atmosphere; hygroscopic. |
| (R)-4-benzyl-3-crotonoyloxazolidin-2-one | ≥98% | Major suppliers | Example chiral dipolarophile. |
| Triethylamine (Et₃N) | ≥99.5% | Major suppliers | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous | Major suppliers | Use from a solvent purification system or freshly distilled. |
| Diethyl Ether (Et₂O) | Anhydrous | Major suppliers | For workup and precipitation. |
| Hexanes | Reagent Grade | Major suppliers | For recrystallization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Major suppliers | For drying organic layers. |
| Silica Gel | 230-400 mesh | Major suppliers | For column chromatography. |
Protocol: Diastereoselective Synthesis of a Chiral Isoxazolidine
This protocol describes a representative procedure for the reaction of in situ generated methanimine oxide with a chiral N-crotonoyloxazolidinone.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the chiral dipolarophile, (R)-4-benzyl-3-crotonoyloxazolidin-2-one (1.0 eq, e.g., 1.23 g, 5.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 25 mL) and stir until the solid is fully dissolved. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, suspend Formadoxime Trimer Hydrochloride (1.2 eq based on the monomer, e.g., 0.27 g, ~2.0 mmol of monomer equivalent) in anhydrous DCM (10 mL).
-
Nitrone Generation and Cycloaddition: To the stirred solution of the dipolarophile at 0 °C, add the suspension of Formadoxime Trimer Hydrochloride. Then, add triethylamine (1.5 eq, e.g., 1.05 mL, 7.5 mmol) dropwise over 5 minutes. The reaction mixture may become cloudy.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30:70 Ethyl Acetate/Hexanes). The disappearance of the starting dipolarophile indicates reaction completion.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Isolation and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the diastereomeric isoxazolidine products. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or the purified mixture.
DOT Visualization: Experimental Workflow
Caption: Step-by-step experimental workflow.
Expected Results and Data Interpretation
The 1,3-dipolar cycloaddition of the achiral methanimine oxide with a chiral α,β-unsaturated N-acyloxazolidinone is expected to proceed with high diastereoselectivity. The major diastereomer results from the approach of the nitrone to the face of the alkene anti to the substituent on the chiral auxiliary.
| Entry | Dipolarophile | Conditions | Diastereomeric Ratio (d.r.) | Yield |
| 1 | (R)-4-benzyl-3-crotonoyloxazolidin-2-one | Et₃N, DCM, 0 °C to RT, 18 h | >95:5 | ~85% |
| 2 | (S)-4-isopropyl-3-crotonoyloxazolidin-2-one | Et₃N, DCM, 0 °C to RT, 20 h | >95:5 | ~82% |
Note: The data presented in this table are representative and based on established principles of such cycloadditions. Actual results may vary depending on the specific substrates and precise reaction conditions.
The diastereomeric ratio is typically determined by ¹H NMR spectroscopy, by integrating the signals of protons that are unique to each diastereomer (e.g., the protons on the newly formed isoxazolidine ring).
Mechanism of Stereocontrol
The high level of diastereoselectivity is rationalized by considering the transition state of the cycloaddition. The chiral auxiliary, for instance, the benzyl group in the Evans auxiliary, creates a sterically demanding environment on one face of the dipolarophile's double bond. The nitrone, therefore, preferentially approaches from the less hindered face, leading to the observed stereochemical outcome.
DOT Visualization: Transition State Model for Diastereoselection
Caption: Model showing the preferred facial approach of the nitrone.
Conclusion
Formadoxime Trimer Hydrochloride is a highly effective and convenient precursor for the in situ generation of methanimine oxide. Its application in 1,3-dipolar cycloaddition reactions with chiral alkenes provides a powerful and reliable method for the diastereoselective synthesis of isoxazolidines. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the synthesis of complex, stereochemically rich molecules for applications in drug discovery and development. The robust nature of the Evans-type chiral auxiliaries ensures high levels of stereocontrol, making this a valuable transformation in the synthetic chemist's toolkit.
References
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved from [Link]
-
Isoxazolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol... (2024). Molecules, 29(16), 3698. [Link]
-
Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. (2024). Journal of Qassim University for Science, 1(1), 1-10. [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2023). Molecules, 28(15), 5789. [Link]
-
In Silico Design, Synthesis, and Evaluation of Novel Enantiopure Isoxazolidines as Promising Dual Inhibitors of α-Amylase and α-Glucosidase. (2024). Molecules, 29(2), 295. [Link]
-
Formaldoxime. (n.d.). In Wikipedia. Retrieved from [Link]
-
Asymmetric 1,3-Dipolar Cycloaddition Reactions. (1998). Chemical Reviews, 98(2), 863-910. [Link]
-
1,3-Dipolar Cycloaddition of Nitrone. (2014). Chem-Station Int. Ed.[Link]
-
Catalytic enantioselective 1,3-dipolar cycloaddition reactions of nitrones. (n.d.). Chemical Communications. [Link]
-
Synthesis of Novel Chiral Spiroisoxazolidine‐β‐Lactams from 6‐Alkylidenepenicillanates: A 1,3-Dipolar Cycloaddition Approach. (2022). ChemistrySelect, 7(13), e202200553. [Link]
-
Homochiral α-d- and β-d-Isoxazolidinylthymidines via 1,3-Dipolar Cycloaddition. (1999). The Journal of Organic Chemistry, 64(24), 8969-8973. [Link]
-
Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
A stereoselective intramolecular 1,3-dipolar nitrone cycloaddition for the synthesis of substituted chromanes. (2002). The Journal of Organic Chemistry, 67(10), 3317-3322. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Carbohydrate Derived Nitrones and Oximes. (2002). Journal of the Chemical Society, Perkin Transactions 1, (22), 2419-2438. [Link]
-
1,3-dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. (n.d.). New Journal of Chemistry. [Link]
-
Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. (n.d.). In Stereoselective Heterocyclic Synthesis III (pp. 1-102). Springer. [Link]
Sources
- 1. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 2. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support: Optimizing Isoxazolidine Synthesis with Formadoxime Trimer HCl
Executive Summary
The synthesis of isoxazolidines using Formaldoxime trimer hydrochloride is a deceptively simple reaction that often suffers from low yields (typically <30% in unoptimized runs). The core failure usually stems from the reagent activation step rather than the cycloaddition itself.
This compound is a stable storage form (cyclic trimer). To participate in a 1,3-dipolar cycloaddition to form an isoxazolidine, it must undergo two energy-intensive transformations:
-
Depolymerization: Cracking the trimer to the monomeric oxime (
). -
Tautomerization/Activation: Converting the oxime into a reactive nitrone species (
) or engaging in a stepwise conjugate addition.
This guide addresses the specific bottlenecks of volatility, pH sensitivity, and the high activation energy required for the in situ generation of the active dipole.
Part 1: Diagnostic Troubleshooting (Root Cause Analysis)
Module A: The "Cracking" Bottleneck (Reagent Activation)
Issue: The trimer does not spontaneously react. It requires thermal or chemical depolymerization. Symptom: Unreacted alkene (dipolarophile) remains; trimer is recovered or forms a sticky polymer.
| Parameter | Optimal Condition | Common Failure Mode |
| pH State | Free Base (pH 7-8) | Acidic (HCl Salt): The salt stabilizes the trimer. It must be neutralized to depolymerize efficiently. |
| Temperature | Reflux (>80°C) or Sealed Tube | Room Temp: Rate of depolymerization is near zero. |
| Concentration | Dilute (<0.5 M) | Concentrated: Favors re-polymerization over reaction with the dipolarophile. |
Technical Insight:
The monomeric formaldoxime (
Module B: The Mechanism Mismatch (Isoxazoline vs. Isoxazolidine)
Issue: Users often confuse the pathways.
-
Pathway 1 (Nitrile Oxide): Oxidation of formaldoxime
Nitrile Oxide Isoxazoline (unsaturated). -
Pathway 2 (Nitrone): Formaldoxime
Nitrone Isoxazolidine (saturated).
Critical Failure Point: Formaldoxime (
Module C: Reaction Environment
Issue: Protic vs. Aprotic solvents.
-
Protic (MeOH/H2O): Good for depolymerization but promotes hydrolysis of the oxime to formaldehyde and hydroxylamine.
-
Aprotic (DCM/Toluene): Poor solubility of the trimer salt, leading to heterogeneous mixtures and low conversion.
Part 2: Optimized Protocol (The "In Situ" Method)
This protocol maximizes yield by generating the monomer in the presence of the dipolarophile, minimizing polymerization and evaporation losses.
Reagents:
-
This compound (1.5 - 2.0 equiv)
-
Dipolarophile (Alkene, 1.0 equiv)
-
Sodium Acetate (NaOAc) or Triethylamine (
) (1.5 - 2.0 equiv) -
Solvent: Ethanol/Water (10:1) or Toluene (if using Dean-Stark)
Step-by-Step Methodology:
-
Neutralization (The Trigger): Suspend Formaldoxime trimer HCl and the dipolarophile in the solvent. Add the base (NaOAc is preferred for buffering;
can be too basic and cause side reactions).-
Why? This frees the oxime base in situ.
-
-
Thermal Activation: Heat the mixture to reflux .
-
Crucial: If using a low-boiling dipolarophile, use a sealed pressure tube heated to 90-100°C. This prevents the loss of the volatile formaldoxime monomer.
-
-
Catalysis (The Yield Booster): Add a Lewis Acid catalyst (e.g.,
or , 10-20 mol%).-
Mechanism: The Lewis acid coordinates to the oxime oxygen, lowering the LUMO and facilitating the attack of the alkene, effectively mimicking the nitrone reactivity.
-
-
Workup: Concentrate under reduced pressure. The product is often water-soluble. Extract with EtOAc or DCM multiple times (isoxazolidines are polar).
Part 3: Visualizing the Failure Pathways
The following diagram illustrates the kinetic competition between the desired cycloaddition and the parasitic polymerization/hydrolysis pathways.
Caption: Kinetic competition in Formaldoxime reactions. The "Red" paths represent the most common causes of low yield: polymerization, evaporation, and hydrolysis.
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a white solid precipitating during the reaction. Is this my product? A: Likely not. This is usually the paraformaldehyde-like polymer formed from the repolymerization of the monomer.
-
Fix: Increase the temperature and ensure the solution is dilute. If it persists, add more solvent to shift the equilibrium toward the monomer.
Q2: Can I use the trimer to make N-substituted isoxazolidines? A: Yes, but not directly via cycloaddition.
-
Strategy: You should react the formaldoxime monomer with an alkyl halide (R-X) or a Michael acceptor first to generate a stable N-alkyl nitrone (
). This nitrone will then react rapidly and in high yield with your alkene. The direct reaction of unsubstituted formaldoxime is kinetically sluggish.
Q3: My product decomposes on silica gel. How do I purify? A: Isoxazolidines effectively act as cyclic hemi-aminals/hydroxylamines and can be sensitive to the acidic nature of silica.
-
Fix: Deactivate the silica gel with 1-2% Triethylamine (
) in your eluent, or use neutral alumina.
Q4: Why is my yield lower with electron-rich alkenes? A: 1,3-dipolar cycloadditions are governed by FMO (Frontier Molecular Orbital) theory. The nitrone (LUMO) usually reacts with the alkene (HOMO).
-
Fix: If your alkene is electron-rich, the reaction is favored. If your alkene is electron-deficient (e.g., acrylates), the reaction is slower (Inverse Electron Demand). For electron-deficient alkenes, heating is mandatory, and yields are generally lower unless a Lewis Acid is used.
References
-
General Mechanism of 1,3-Dipolar Cycloaddition: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.
-
Formaldoxime Trimer Depolymerization & Properties: Jensen, K. A., & Holm, A. (1978).[8][9] Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. Det Kongelige Danske Videnskabernes Selskab.[8][9]
-
Synthesis of Isoxazolidines via Nitrone Cycloaddition: Li, X., Feng, T., Li, D., et al. (2019).[2] Direct, Highly Efficient KOAc-Catalyzed One-Pot Three-Component Reaction... to Functionalized Isoxazolidines. The Journal of Organic Chemistry, 84(7), 4402-4412.
-
Troubleshooting Reaction Yields: University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
Sources
- 1. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]
- 2. Isoxazolidine synthesis [organic-chemistry.org]
- 3. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
- 4. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publ.royalacademy.dk [publ.royalacademy.dk]
- 9. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
Technical Support Center: Navigating Side Reactions of Formaldoxime Trimer Hydrochloride in Cycloadditions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing formaldoxime trimer hydrochloride in cycloaddition reactions. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the common and uncommon side reactions encountered during your experiments. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your product yield, and ensure the integrity of your results.
Introduction: The Dual Nature of this compound
This compound is a stable, convenient, and commercially available precursor for the in situ generation of formonitrile oxide, a highly reactive 1,3-dipole. This reactivity makes it an excellent reagent for 1,3-dipolar cycloadditions to synthesize a variety of five-membered heterocycles, such as isoxazolines and isoxazoles, which are valuable scaffolds in medicinal chemistry. However, the very reactivity of formonitrile oxide is a double-edged sword, often leading to undesired side reactions that can complicate product purification and reduce yields. This guide will illuminate the mechanistic underpinnings of these side reactions and provide actionable protocols to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your cycloaddition reactions with this compound.
Issue 1: Low or No Yield of the Desired Cycloaddition Product, with a Significant Amount of an Insoluble White Precipitate.
Q: My reaction is not yielding the expected isoxazoline/isoxazole. Instead, I'm observing the formation of a significant amount of a white solid that is difficult to characterize and appears to be the major product. What is happening?
A: This is a classic and the most common side reaction when working with formonitrile oxide. The white precipitate is almost certainly the furoxan dimer of formonitrile oxide (1,2,5-oxadiazole-2-oxide).
Causality: Formonitrile oxide is a highly reactive intermediate. In the absence of a sufficiently reactive dipolarophile, or if its concentration becomes too high, it will readily undergo a [3+2] cycloaddition with itself, leading to the formation of a stable furoxan dimer.[1][2] This dimerization is a second-order process, meaning its rate is highly dependent on the concentration of the formonitrile oxide.
Troubleshooting Steps:
-
Control the Rate of Nitrile Oxide Generation: The key to suppressing furoxan formation is to maintain a low, steady-state concentration of the formonitrile oxide. This ensures that it preferentially reacts with your dipolarophile rather than itself.
-
Choice of Base: The base used to dehydrochlorinate the intermediate from the trimer plays a crucial role. Strong bases like sodium hydroxide can lead to a rapid, uncontrolled generation of formonitrile oxide, favoring dimerization.[2]
-
Recommendation: Employ a milder base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃). Add the base slowly and portion-wise, or use a syringe pump for very slow addition. This will generate the nitrile oxide slowly and in situ, keeping its concentration low.[3]
-
-
Temperature Control: Higher temperatures can accelerate the rate of both the desired cycloaddition and the undesired dimerization.[2]
-
Recommendation: Start your reaction at room temperature or even 0 °C. Monitor the reaction progress by TLC or NMR. If the reaction is sluggish, a modest increase in temperature can be attempted, but be mindful of the increased risk of dimerization.
-
-
-
Optimize Reactant Stoichiometry and Addition Order:
-
Recommendation: Ensure your dipolarophile is present in the reaction mixture before you begin generating the formonitrile oxide. A slight excess of the dipolarophile (1.1 to 1.5 equivalents) can also help to trap the nitrile oxide as it is formed.
-
-
Solvent Effects: The choice of solvent can influence the relative rates of cycloaddition and dimerization.
-
Recommendation: While a broad range of solvents can be used, non-polar or moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are often good starting points. Highly polar or protic solvents may influence the stability and reactivity of the nitrile oxide in complex ways.[4][5]
-
Experimental Protocol to Minimize Furoxan Formation:
-
Dissolve the dipolarophile (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.2 eq) in the same solvent dropwise over a period of 1-2 hours using a dropping funnel or a syringe pump.
-
Allow the reaction to stir at 0 °C for an additional hour after the addition is complete, and then let it warm to room temperature.
-
Monitor the reaction progress by TLC, staining for both the consumption of the dipolarophile and the formation of the product. The furoxan byproduct will often appear as a distinct, less polar spot.
Data Presentation: Impact of Base on Furoxan Formation
| Base | Addition Method | Relative Yield of Cycloadduct | Relative Yield of Furoxan Dimer |
| Sodium Hydroxide | Rapid Addition | Low | High |
| Triethylamine | Rapid Addition | Moderate | Moderate |
| Triethylamine | Slow Dropwise Addition | High | Low |
| Sodium Bicarbonate | Portion-wise Addition | High | Very Low |
Issue 2: Complex Reaction Mixture with Multiple Unidentified Byproducts.
Q: My reaction is messy, and the NMR spectrum shows multiple products in addition to my desired cycloadduct and the furoxan dimer. What other side reactions could be occurring?
A: While furoxan formation is the primary side reaction, other pathways can lead to a complex reaction mixture. These often stem from the instability of the formaldoxime monomer or its incomplete conversion to formonitrile oxide.
Causality and Potential Side Reactions:
-
Decomposition of Formaldoxime: The formaldoxime monomer, which exists in equilibrium with the trimer, can be unstable, especially under strongly basic or acidic conditions or at elevated temperatures.[6] It can potentially decompose back to formaldehyde and hydroxylamine or undergo other unforeseen reactions.
-
Reactions of Formaldoxime Monomer: If the conversion to the nitrile oxide is not efficient, the formaldoxime monomer itself might react with other components in the mixture. For instance, it could act as a nucleophile or an electrophile under certain conditions.
-
Reactions with the Dipolarophile: While less common, some dipolarophiles might have functional groups that are sensitive to the reaction conditions. For example, a basic dipolarophile could interfere with the acid-base chemistry required for nitrile oxide generation. Conversely, a highly acidic dipolarophile could affect the stability of the trimer.
-
Hydrolysis of the Product: The resulting isoxazoline or isoxazole ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, although this is typically a post-cycloaddition issue.
Troubleshooting Steps:
-
Ensure Quality of Starting Material: Use high-purity this compound. Impurities could catalyze decomposition pathways. The trimer is hygroscopic and should be stored in a dry environment.[7]
-
Re-evaluate Reaction Conditions:
-
pH Control: Avoid excessively acidic or basic conditions. The use of a mild base like triethylamine or sodium bicarbonate is generally recommended.[2]
-
Temperature: Maintain the lowest practical temperature for the reaction to proceed at a reasonable rate.
-
-
Analytical Monitoring:
-
Recommendation: Use in-situ reaction monitoring techniques like NMR or IR spectroscopy to track the appearance and disappearance of key species. This can provide valuable clues about the formation of transient intermediates and byproducts. TLC is a simple and effective tool for routine monitoring.
-
Visualization of Reaction Pathways:
Caption: Reaction pathways in cycloadditions using this compound.
Frequently Asked Questions (FAQs)
Q1: How can I purify my desired cycloaddition product from the furoxan byproduct?
A1: Furoxans are often crystalline and less soluble than the desired cycloadducts in many common organic solvents.
-
Crystallization: Recrystallization is often the most effective method. Try solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The furoxan may precipitate out from the crude mixture upon cooling.
-
Chromatography: If crystallization is not effective, column chromatography on silica gel is a reliable alternative. Furoxans are typically less polar than the corresponding isoxazolines/isoxazoles and will elute first. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.
Q2: Is it possible for the this compound to react directly with my dipolarophile?
A2: Direct reaction of the trimer with a dipolarophile is highly unlikely under typical cycloaddition conditions. The trimer itself is not a 1,3-dipole. It must first dissociate to the monomer, which then eliminates HCl to form the reactive formonitrile oxide.
Q3: Can I use this compound in aqueous or protic solvents?
A3: While some cycloadditions can be performed in water, the equilibrium between the trimer and monomer is sensitive to pH and the presence of water.[6] The stability of the in situ generated nitrile oxide can also be affected. It is generally recommended to use aprotic organic solvents for better control over the reaction. If aqueous conditions are necessary, careful optimization of the pH and reaction time will be critical.
Q4: What are the safety precautions for handling this compound?
A4: this compound is a hazardous substance and should be handled with appropriate safety measures. It is classified as toxic if swallowed or in contact with skin, and it can cause skin and eye irritation.[8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualization of Troubleshooting Logic:
Caption: A logical workflow for troubleshooting common issues.
References
-
[Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[9][9]bicyclic Structures - MDPI]([Link])
Sources
- 1. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Formadoxime trimer hydrochloride decomposition during reaction
[1]
Topic: Optimization & Troubleshooting of Formadoxime Trimer Hydrochloride (
Executive Summary: The Stability-Reactivity Paradox
Formadoxime trimer hydrochloride is not simply a "storage form" of formadoxime; it is a 1,3,5-trihydroxyhexahydro-1,3,5-triazine salt. To participate in reactions (such as Gattermann synthesis, metal complexation, or 1,3-dipolar cycloadditions), it must undergo a controlled depolymerization to release the active monomeric formadoxime (
The Core Challenge: "Decomposition" during reaction usually refers to one of three distinct failure modes:
-
Hydrolysis: Irreversible breakdown into formaldehyde and hydroxylamine.
-
Repolymerization: Formation of an insoluble, unreactive linear polymer (paraformaldehyde-like white solid).
-
Thermal Runaway: Energetic decomposition releasing HCN or NOx.
This guide provides the protocols to navigate the narrow window of stability between the inert trimer and the unstable monomer.
The Mechanism of Action (Visualized)
Understanding the species in solution is critical for troubleshooting. You are managing an equilibrium, not a static reagent.
Figure 1: Reaction pathways of Formadoxime Trimer.[1][2][3][4] The goal is to drive the path from Salt → Monomer → Product while avoiding the red failure pathways.
Troubleshooting Guide: Failure Analysis
Scenario A: "No Reaction Occurred" (Recovery of Starting Material)
Symptom: The trimer salt remains undissolved or persists in solution; the substrate is untouched.
| Potential Cause | Technical Explanation | Corrective Action |
| Lack of Neutralization | The HCl salt is stable and does not spontaneously depolymerize to the active monomer. | Add a stoichiometric base (e.g., NaOAc , Et3N , or Na2CO3 ) to liberate the free amine. The trimer only "cracks" to monomer as the free base. |
| Temperature Too Low | Depolymerization is endothermic. At 0°C–RT, the equilibrium favors the trimer. | Gently heat the reaction mixture (40–60°C) after basification to shift equilibrium toward the monomer. |
| Solvent Incompatibility | The salt is insoluble in non-polar organics (DCM, Toluene). | Use MeOH , EtOH , or Water for the generation step. If the substrate requires organic solvent, generate the monomer in water/alcohol and extract/distill it into the organic phase. |
Scenario B: "White Precipitate Formed Immediately"
Symptom: Upon adding base, the clear solution turns cloudy or forms a white, gummy solid. Yield is low.
| Potential Cause | Technical Explanation | Corrective Action |
| Concentration Too High | Monomer concentration >15-20% wt triggers rapid, irreversible repolymerization into a linear, insoluble polymer. | Dilute the reaction. Ensure the theoretical concentration of monomer does not exceed 10% (0.1 M is often safe). |
| pH Overshoot | Strong localized basicity can catalyze anionic polymerization. | Add base slowly or use a buffered base (Sodium Acetate) rather than strong hydroxides (NaOH/KOH) if possible. |
Scenario C: "Decomposition / Gas Evolution / Low Yield"
Symptom: Smell of formaldehyde, gas evolution (NOx/HCN), or dark tars.
| Potential Cause | Technical Explanation | Corrective Action |
| Hydrolysis | In aqueous acid or strong base + heat, the oxime hydrolyzes to Formaldehyde + Hydroxylamine. | Maintain pH near neutral (6–8) . Avoid prolonged reflux in aqueous media. Use anhydrous conditions (MeOH/NaOAc) if the substrate allows. |
| Thermal Instability | The monomer is thermally sensitive.[5] Heating above 100°C can cause explosive decomposition. | Do not overheat. If distillation is required, use vacuum to keep bath temp <60°C. Never distill to dryness. |
Validated Protocols
Protocol 1: In-Situ Monomer Generation (General Synthesis)
Use this when the substrate tolerates alcohol/water.
-
Dissolution: Dissolve Formadoxime Trimer HCl (1.0 eq) in Methanol (10–20 volumes).
-
Neutralization: Add Sodium Acetate (anhydrous, 1.1 eq). Stir at RT for 15 mins.
-
Checkpoint: The solution should be clear. If a precipitate (NaCl) forms, that is expected; if a gummy white solid forms, you are too concentrated.
-
-
Depolymerization: Add the substrate. Heat to 40–50°C .
-
Why? This temperature is sufficient to shift the equilibrium to the monomer (
) without causing rapid thermal degradation [1].
-
-
Monitoring: Monitor consumption of substrate. Do not monitor for formadoxime (it is transient).
Protocol 2: Generation of Anhydrous Monomer Solution
Use this for moisture-sensitive reactions (e.g., with acid chlorides or anhydrides).
-
Suspend Trimer HCl in dry Diethyl Ether or THF.
-
Add Triethylamine (1.05 eq) dropwise at 0°C.
-
Stir for 1 hour. The trimer neutralizes and depolymerizes;
precipitates. -
Filtration: Filter off the amine salt rapidly under inert atmosphere.
-
Usage: Use the filtrate immediately. Do not store. The monomer in ether will repolymerize over time [2].
Frequently Asked Questions (FAQ)
Q: Can I store the free base formadoxime?
A: No. The monomer (
Q: What is the "white solid" that clogged my flask? A: This is the linear polymer of formadoxime. Unlike the cyclic trimer (starting material), this linear polymer is very difficult to depolymerize and is essentially "dead" material. It is insoluble in most solvents but can be dissolved/decomposed in hot dilute acid (which destroys the reagent).
Q: Is the decomposition dangerous? A: Yes. Thermal decomposition of the trimer or monomer can release Hydrogen Cyanide (HCN) and Nitrogen Oxides. Never heat the neat solid. Always keep it in solution. Ensure reaction vessels are vented to a scrubber [3].
Q: Why does the SDS say "Hygroscopic"?
A: The HCl salt absorbs water greedily. Wet starting material leads to inaccurate stoichiometry. If the salt is clumpy/wet, dry it in a vacuum desiccator over
Decision Logic for Optimization
Use this flow to determine your reaction parameters.
Figure 2: Decision matrix for selecting the correct generation protocol.
References
-
Jensen, K. A., & Holm, A. (1978).[4] Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. Det Kongelige Danske Videnskabernes Selskab.[4]
-
Dunstan, W. R., & Bossi, A. L. (1898). The preparation and properties of pure formaldehyde oxime. Journal of the Chemical Society, Transactions, 73, 353-361.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Formaldoxime trimer hydrochloride.
Sources
- 1. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. publ.royalacademy.dk [publ.royalacademy.dk]
- 4. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
- 5. Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Handling hygroscopic Formadoxime trimer hydrochloride in experiments
Welcome to the technical support center for Formadoxime Trimer Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this hygroscopic compound. As Senior Application Scientists, we understand the challenges that moisture-sensitive reagents can present in a laboratory setting. This resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of Formadoxime Trimer Hydrochloride, with a focus on problems related to its hygroscopic nature.
Issue 1: The solid has become clumpy, sticky, or has liquefied.
-
Probable Cause: The primary reason for this is the absorption of atmospheric moisture. Formadoxime trimer hydrochloride is hygroscopic and will readily take up water from the air, leading to changes in its physical state.[1][2][3] This can happen if the container is not sealed properly or is left open for extended periods.
-
Solution:
-
Prevention is key: Always store Formadoxime trimer hydrochloride in a tightly sealed container, preferably in a desiccator with a suitable drying agent like silica gel or calcium chloride.[1][4] For added protection, you can wrap the container's cap with parafilm.[5]
-
Salvaging the material: If the material has already absorbed some moisture but is still usable, you may be able to dry it. This can be attempted by placing the material in a vacuum oven at a low temperature. However, be cautious as excessive heat can cause decomposition.[1] It is crucial to verify the purity and water content of the dried material using analytical methods like Karl Fischer titration before use.[6]
-
When to discard: If the material has completely liquefied or changed color significantly, it may have degraded. In such cases, it is best to discard the reagent to avoid compromising your experimental results.
-
Issue 2: Inconsistent or lower-than-expected yields in reactions.
-
Probable Cause: The presence of water in the Formadoxime trimer hydrochloride can interfere with your reaction. The absorbed water can alter the stoichiometry of the reaction by effectively diluting the reagent, leading to inaccurate measurements of the active compound.[1] This can be a significant source of irreproducibility.[7]
-
Solution:
-
Accurate Weighing: Weighing a hygroscopic compound accurately is critical. The most reliable method is to handle and weigh the compound inside a glovebox with a controlled, low-humidity atmosphere.[8]
-
Rapid Weighing Technique: If a glovebox is not available, work quickly to minimize the compound's exposure to air.[1] Have all your equipment ready before opening the container.
-
Stock Solution Preparation: A highly recommended practice is to prepare a concentrated stock solution from a freshly opened bottle of Formadoxime trimer hydrochloride.[8] You can do this by dissolving a known quantity (or even the entire contents of the vial) in a suitable anhydrous solvent and then storing the solution under an inert atmosphere (e.g., nitrogen or argon). This ensures a consistent concentration for subsequent experiments.[8]
-
Determine Water Content: For highly sensitive reactions, it is advisable to determine the water content of your solid Formadoxime trimer hydrochloride using Karl Fischer titration.[6] This will allow you to calculate the exact amount of the active compound and adjust your reaction stoichiometry accordingly.
-
Issue 3: Difficulty in handling the powder due to static electricity.
-
Probable Cause: Static electricity can cause fine powders to fly and stick to surfaces, making accurate weighing and transfer difficult.[7] This issue can be more pronounced in very dry environments, such as inside a glovebox.
-
Solution:
-
Anti-static tools: Use anti-static weigh boats and spatulas.
-
Ionizing gun: An anti-static gun can be used to neutralize the static charge on the weighing vessel and the compound before and during weighing.
-
Maintain moderate humidity: While you want to protect the compound from excessive moisture, a completely dry environment can exacerbate static issues. If working outside a glovebox, maintaining a moderate laboratory humidity (around 40-50%) can help mitigate static electricity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is Formadoxime trimer hydrochloride and what is it used for?
Formadoxime trimer hydrochloride is the hydrochloride salt of the trimer of formaldoxime.[2] It is a solid chemical reagent that has been used in organic synthesis, particularly in the preparation of isoxazolidines.[9]
Q2: What are the main safety hazards associated with Formadoxime trimer hydrochloride?
Formadoxime trimer hydrochloride is classified as an irritant to the skin, eyes, and respiratory system.[10][11][12] It is also harmful if swallowed or in contact with skin.[3][13] Always consult the Safety Data Sheet (SDS) before use.[12][13]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
It is essential to wear appropriate PPE, including:
-
Safety goggles or a face shield to protect your eyes.[12]
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[12]
-
A lab coat to protect your clothing.
-
A dust mask or work in a fume hood to avoid inhaling the powder.[12]
Q4: How should I store Formadoxime trimer hydrochloride?
Due to its hygroscopic nature, proper storage is crucial.[2][3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][14] Storing it inside a desiccator containing a drying agent is highly recommended to protect it from moisture.[4][15]
Q5: What is the best way to weigh Formadoxime trimer hydrochloride?
The ideal method for weighing is inside a glovebox with a controlled, low-humidity atmosphere.[8] If a glovebox is not available, minimize exposure to the atmosphere by weighing the compound quickly.[1] It is also good practice to allow the container to reach room temperature before opening to prevent condensation of moisture onto the cold powder.
Q6: How do I prepare a solution of Formadoxime trimer hydrochloride?
To ensure accuracy and consistency, it is recommended to prepare a stock solution.[8] This can be done by dissolving a known mass of the compound in an appropriate anhydrous solvent. For very sensitive applications, you may consider dissolving the entire content of a new vial to minimize errors from repeated openings and closings of the container.
Experimental Protocols
Protocol 1: Weighing Formadoxime Trimer Hydrochloride
Objective: To accurately weigh a specific amount of Formadoxime trimer hydrochloride while minimizing moisture absorption.
Method 1: Using a Glovebox (Ideal)
-
Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low humidity.
-
Place the sealed container of Formadoxime trimer hydrochloride, a balance, weigh boat, and spatula inside the glovebox antechamber.
-
Evacuate and refill the antechamber with the inert gas several times before transferring the items into the main chamber.
-
Allow the container to equilibrate to the glovebox temperature.
-
Tare the balance with the weigh boat.
-
Quickly open the container, transfer the desired amount of solid to the weigh boat, and record the mass.
-
Immediately and tightly seal the container of Formadoxime trimer hydrochloride.
-
Use the weighed compound for your experiment.
Method 2: Standard Laboratory Conditions (Alternative)
-
Allow the sealed container of Formadoxime trimer hydrochloride to equilibrate to room temperature before opening.
-
Ready all necessary equipment (balance, weigh boat, spatula, reaction vessel).
-
Tare the balance with the weigh boat.
-
Briefly open the container, quickly transfer an approximate amount of the solid to the weigh boat, and immediately reseal the container.
-
Record the mass as quickly as possible. Be aware that the reading may drift as the compound absorbs moisture.[7]
-
For improved accuracy, consider the "weighing by difference" method: weigh the sealed vial, dispense the solid into your reaction vessel, and then re-weigh the sealed vial. The difference in mass is the amount of compound transferred.
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a stock solution of known concentration.
-
Decide on the desired concentration and volume of the stock solution.
-
Calculate the required mass of Formadoxime trimer hydrochloride.
-
Weigh the solid using one of the methods described in Protocol 1.
-
In a fume hood, add the weighed solid to a dry volumetric flask.
-
Add a portion of the appropriate anhydrous solvent and swirl to dissolve the solid.
-
Once dissolved, add the solvent up to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a dry, sealed storage bottle, possibly with a septum for easy access with a syringe.
-
Store the stock solution in a cool, dry place.
Visualizations
Workflow for Handling Hygroscopic Formadoxime Trimer Hydrochloride
Caption: Recommended workflow for handling hygroscopic Formadoxime trimer hydrochloride.
Data Summary
| Property | Value | Source(s) |
| Chemical Name | Formadoxime trimer hydrochloride | [2] |
| CAS Number | 62479-72-5, 6286-29-9 | [2] |
| Molecular Formula | C₃H₉N₃O₃ · HCl | [13] |
| Appearance | White to cream or yellow solid/crystals | [9][13] |
| Key Hazard | Hygroscopic, irritant, toxic | [3][11][13] |
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
-
USDA APHIS. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Formaldoxime hydrochloride, 99% (titr.). Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Grokipedia. (n.d.). Formaldoxime. Retrieved from [Link]
-
Chemsrc. (n.d.). Formaldoxime trimer .HCl | CAS#:6286-29-9. Retrieved from [Link]
- Google Patents. (n.d.). US4680394A - Method of preparing formaldoxime trimer.
-
Wikipedia. (n.d.). Formaldoxime. Retrieved from [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
NPL Publications. (n.d.). Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Hygienic Design Considerations for Weighing Equipment. Retrieved from [Link]
-
MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
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Technical Support Center: Removal of Unreacted Formadoxime Trimer Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the effective removal of unreacted formadoxime trimer hydrochloride from experimental reaction mixtures. Here, you will find scientifically grounded troubleshooting advice, detailed protocols, and answers to frequently asked questions, all designed to ensure the purity of your target compounds.
Introduction to the Challenge
Formadoxime trimer hydrochloride is a stable and convenient source of formaldoxime, a versatile reagent in organic synthesis, most notably for 1,3-dipolar cycloaddition reactions to generate isoxazolidine rings. However, the presence of unreacted starting material can complicate product purification. A key feature of this reagent is the pH-dependent equilibrium between the inactive trimer and the reactive monomeric formaldoxime in solution.[1] Understanding and manipulating this equilibrium is fundamental to its successful removal. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove unreacted formadoxime trimer hydrochloride by simple extraction?
A1: Formadoxime trimer hydrochloride is a salt, making it highly soluble in aqueous solutions.[2] While this property is leveraged for its removal, the situation is complicated by the equilibrium with its monomeric form. At neutral or slightly basic pH, the trimer can depolymerize to the more volatile and potentially more organic-soluble formaldoxime monomer.[1] This dynamic equilibrium can lead to the partitioning of formaldoxime species between the aqueous and organic layers, resulting in incomplete removal.
Q2: I see a white precipitate in my reaction mixture after adding an organic solvent. What is it?
A2: If you have used a non-polar organic solvent, the white precipitate is likely the unreacted formadoxime trimer hydrochloride, which has low solubility in many common organic solvents. For instance, it is known to be insoluble in methanol.[3]
Q3: My TLC plate shows a streak or multiple spots near the baseline after work-up. Could this be residual formadoxime?
A3: Yes, the high polarity of formadoxime trimer hydrochloride and its potential decomposition products can cause streaking or spotting near the baseline on a normal-phase silica TLC plate. Visualization with a suitable stain is necessary to confirm its presence.
Q4: Can I use a basic aqueous wash to remove the trimer hydrochloride?
A4: While a basic wash will neutralize the hydrochloride salt, it will also shift the equilibrium towards the formaldoxime monomer.[1] This may increase its solubility in the organic layer, making removal less efficient. A carefully controlled pH is crucial.
Troubleshooting Guide
Detailed Experimental Protocol: Aqueous Wash Extraction
This protocol is designed for the removal of unreacted formadoxime trimer hydrochloride from a typical 1,3-dipolar cycloaddition reaction mixture where the desired isoxazolidine product is soluble in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
Rationale: The strategy is to exploit the high water solubility of the hydrochloride salt. A mildly acidic wash ensures that the trimer remains in its protonated, highly water-soluble form and minimizes depolymerization to the potentially organic-soluble monomer. Subsequent washes with neutral water and brine remove any remaining traces and aid in phase separation.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
0.1 M Hydrochloric Acid (HCl) solution
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Initial Dilution: Transfer the reaction mixture to a separatory funnel and dilute with the same organic solvent used for the reaction to a volume that allows for efficient mixing with the aqueous phase.
-
Acidic Wash: Add an equal volume of 0.1 M HCl solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Neutral Wash: Add an equal volume of deionized water to the separatory funnel. Shake vigorously for 1 minute and allow the layers to separate. Drain and discard the aqueous layer. Repeat this step one more time.
-
Brine Wash: Add an equal volume of brine to the separatory funnel. Shake gently for 30 seconds. This step helps to break any emulsions and remove residual water from the organic layer. Allow the layers to separate and discard the aqueous layer.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate for at least 15-20 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product, which can then be further purified by column chromatography or recrystallization if necessary.
Analytical Monitoring
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A polar solvent system such as 10-20% methanol in dichloromethane or ethyl acetate is a good starting point. The high polarity of the trimer hydrochloride means it will have a very low Rf value.
-
Visualization:
-
UV Light (254 nm): While not all oximes are UV active, it is a good first, non-destructive check.
-
Potassium Permanganate Stain: This is a general stain for oxidizable functional groups and can be effective.
-
Copper(II) Chloride Stain: A 0.5% solution of CuCl₂ in methanol is reported to be a good stain for oximes, often producing green spots.[4][5]
-
High-Performance Liquid Chromatography (HPLC):
For quantitative analysis of residual formaldoxime, a derivatization step is often employed, followed by HPLC with UV detection. One common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be readily detected.[6]
-
Column: A C8 or C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Detection: UV detection at the λmax of the HCHO-DNPH derivative (around 360 nm).[6]
Physicochemical Properties for Removal Strategies
| Property | Value/Description | Implication for Removal |
| Molecular Formula | C₃H₉N₃O₃ · HCl | Highly polar due to multiple heteroatoms and hydrochloride salt. |
| Molecular Weight | 171.58 g/mol | --- |
| Appearance | White to cream crystalline powder | Can be filtered if it precipitates from the reaction mixture. |
| Solubility | Soluble in water.[2] Insoluble in methanol.[3] Likely low solubility in non-polar organic solvents. | Facilitates removal by aqueous extraction. Precipitation may be induced by adding a non-polar solvent. |
| Stability | Hygroscopic and air-sensitive.[7] | Store under inert atmosphere and handle in a dry environment. |
| Reactivity | Undergoes pH-dependent equilibrium between trimer and monomer.[1] | pH control during aqueous work-up is critical for efficient removal. |
References
-
MDPI. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 25(15), 3485. Retrieved from [Link]
-
Wageningen University & Research Library. (1966). The routine determination of manganese with formaldoxime. Netherlands Journal of Agricultural Science, 14(2), 137-142. Retrieved from [Link]
- Qassim University. (2023). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science, 17(2).
- Google Patents. (1987). US4680394A - Method of preparing formaldoxime trimer.
-
PubMed Central. (2019). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 24(18), 3349. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 25(15), 3485. Retrieved from [Link]
-
ResearchGate. (2020). Hexahydro‐1,3,5‐Triphenyl‐1,3,5‐Triazine. Retrieved from [Link]
-
Uniscience Publishers. (2025). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
Royal Academy. (1978). Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I. Retrieved from [Link]
-
Royal Academy. (1978). Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I. Retrieved from [Link]
-
Grokipedia. (n.d.). Formaldoxime. Retrieved from [Link]
-
PubMed Central. (2015). Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB. Tetrahedron Letters, 56(44), 6063-6066. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). Quick question: Oximes. Retrieved from [Link]
-
ResearchGate. (2025). ¹H NMR spectra of 3 in D2O before (1, peaks were marked with the red.... Retrieved from [Link]
-
ResearchGate. (2021). HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent. Retrieved from [Link]
-
PubMed. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 461-465. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Formaldehyde Sources: Formadoxime Trimer Hydrochloride vs. Formalin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biological research and pharmaceutical development, formaldehyde is an indispensable reagent, primarily used for its potent cross-linking ability to fix and preserve cellular and tissue structures. However, the direct use of formaldehyde gas is impractical and hazardous. Consequently, researchers rely on aqueous solutions or donor compounds that release formaldehyde. The most traditional of these is formalin, a saturated solution of formaldehyde in water. A lesser-known but compelling alternative is Formadoxime trimer hydrochloride, a solid compound that offers a controlled and gradual release of formaldehyde.
This guide provides a detailed, evidence-based comparison of these two formaldehyde sources. We will delve into their chemical mechanisms, performance in critical applications, and safety profiles, supported by experimental data and validated protocols to empower researchers to make informed decisions for their specific experimental needs.
Molecular Profile and Mechanism of Formaldehyde Release
Understanding the fundamental chemical differences between formalin and Formadoxime trimer hydrochloride is crucial to appreciating their distinct performance characteristics.
Formalin: A Complex Aqueous Equilibrium
Formalin is not simply formaldehyde (CH₂O) dissolved in water. It is a complex, dynamic equilibrium of multiple chemical species.[1][2] A saturated aqueous solution, typically 37% by weight, contains free formaldehyde, its hydrate methylene glycol (CH₂(OH)₂), and various short-chain polymers of polyoxymethylene glycol.[3]
-
Immediate Availability: A significant portion of the formaldehyde is readily available as methylene glycol, which can quickly dissociate to release reactive formaldehyde.[3]
-
Stabilizers: Commercial formalin solutions are often stabilized with 10-15% methanol to inhibit the precipitation of the long-chain polymer, paraformaldehyde.[1][4] This methanol can, however, interfere with certain biological assays and may have its own effects on cellular structures.[1]
Formadoxime Trimer Hydrochloride: Controlled Hydrolytic Release
Formadoxime trimer hydrochloride is a stable, crystalline solid. It is the hydrochloride salt of the cyclic trimer of formaldoxime.[5][6] Unlike the volatile and pungent nature of formalin, it is a solid that is easier and safer to handle.[6][7] Its primary advantage lies in its mechanism of formaldehyde release.
-
Hydrolysis-Dependent Release: In an aqueous environment, the trimer undergoes slow hydrolysis to release monomeric formaldoxime, which in turn decomposes to release formaldehyde and hydroxylamine.[5][8] This process is gradual, providing a slow, sustained release of formaldehyde into the medium. This controlled release can be particularly advantageous in applications where a sudden high concentration of formaldehyde could induce cellular artifacts or shock.
Below is a diagram illustrating the distinct chemical natures of these two formaldehyde sources.
Caption: Chemical pathways of formaldehyde availability from Formalin versus Formadoxime Trimer HCl.
Comparative Analysis: Performance and Safety
The choice between these two reagents often comes down to a trade-off between speed, control, and safety. The following table summarizes key performance and safety metrics based on available data.
| Parameter | Formalin (37% Solution) | Formadoxime Trimer Hydrochloride | Rationale & Key Insights |
| Physical Form | Pungent, colorless liquid[9] | White to cream crystalline solid[6] | Formadoxime trimer HCl is significantly easier to weigh and handle, reducing inhalation exposure risk. |
| Formaldehyde Release | Rapid and immediate[3] | Slow, sustained, and hydrolysis-dependent[8] | The controlled release from Formadoxime trimer HCl is ideal for delicate cell culture applications or long-term preservation where gradual fixation is desired. |
| Stability | Prone to polymerization (forms paraformaldehyde), especially at low temperatures.[10] Stabilized with methanol.[1] | Stable as a solid under ambient conditions.[6] | The solid form of Formadoxime trimer HCl offers a longer shelf-life and more consistent performance over time compared to formalin solutions which can change concentration. |
| Purity | Contains methanol (10-15%) and polymeric byproducts.[1] | High purity solid (typically ≥95%).[6] | The absence of methanol in solutions prepared from Formadoxime trimer HCl eliminates a significant experimental variable. |
| Toxicity Profile | Highly toxic, corrosive, and a known carcinogen.[11][12] Strong irritant to eyes, skin, and respiratory tract.[13] | Toxic solid, fatal if swallowed or in contact with skin.[14] | Both are hazardous, but the solid nature of Formadoxime trimer HCl and lack of volatile fumes during handling reduces immediate exposure risks compared to formalin. |
| Typical Application | Rapid tissue fixation, embalming, industrial resin production.[15][16] | Controlled formaldehyde release in biological systems, potential for drug delivery systems, organic synthesis.[5][17] | Formalin is a brute-force fixative; Formadoxime trimer HCl offers a more nuanced, controlled approach suitable for sensitive experimental systems. |
Experimental Protocols for Comparative Evaluation
To provide a framework for empirical comparison, we present three self-validating protocols. These methods allow researchers to directly assess the performance of each formaldehyde source in their own laboratory setting.
Protocol 1: Quantification of Formaldehyde Release Kinetics
This protocol uses the Nash reagent, which reacts with formaldehyde to produce a yellow-colored compound (3,5-diacetyl-1,4-dihydrolutidine) that can be quantified spectrophotometrically.[18]
Objective: To compare the rate and total amount of formaldehyde released from formalin and Formadoxime trimer hydrochloride over time.
Materials:
-
Formalin (37% solution)
-
Formadoxime trimer hydrochloride
-
Nash Reagent (prepare fresh): 2M Ammonium acetate, 0.05M Acetic acid, 0.02M Acetylacetone in distilled water.
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer and cuvettes
-
Water bath or incubator at 37°C and 60°C
Procedure:
-
Solution Preparation:
-
Prepare a 4% formaldehyde solution from formalin in PBS (e.g., 10.8 mL of 37% formalin in 89.2 mL PBS).
-
Prepare a solution of Formadoxime trimer hydrochloride in PBS with an equivalent molar concentration of potential formaldehyde.
-
-
Incubation:
-
Aliquot both solutions into separate sealed tubes.
-
Place the tubes in a 37°C incubator.
-
-
Sampling & Reaction:
-
Measurement:
-
Analysis: Plot formaldehyde concentration versus time for both sources to visualize the release kinetics.
Caption: Workflow for quantifying formaldehyde release kinetics.
Protocol 2: Comparative Cell Viability/Toxicity Assay
This protocol uses a standard MTS or MTT assay to compare the cytotoxic effects of the two formaldehyde sources on a cultured cell line (e.g., HeLa or A549).
Objective: To assess and compare the dose-dependent and time-dependent cytotoxicity.
Materials:
-
Cultured cells (e.g., HeLa) in 96-well plates
-
Formalin and Formadoxime trimer hydrochloride stock solutions
-
Complete cell culture medium
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in ~70-80% confluency after 24 hours.
-
Treatment:
-
Prepare serial dilutions of both formaldehyde sources in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment media (including a media-only control).
-
-
Incubation: Incubate the plate for a set time (e.g., 24 hours).
-
Viability Assay:
-
Add the MTS/MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus concentration to determine the IC50 (half-maximal inhibitory concentration) for each compound.
Protocol 3: Assessing Fixation Efficiency via Immunofluorescence
This protocol evaluates the quality of cellular fixation by examining the preservation of cytoskeletal structures (e.g., actin filaments) using immunofluorescence microscopy.[20]
Objective: To compare the morphological preservation and antigenicity of cells fixed with each formaldehyde source.
Materials:
-
Cells grown on glass coverslips
-
4% Formaldehyde (from formalin) in PBS
-
4% equivalent formaldehyde from Formadoxime trimer hydrochloride in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorophore-conjugated Phalloidin (for actin staining)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Fix one set of coverslips with the 4% formalin solution for 15-20 minutes at room temperature.[21]
-
Fix another set with the Formadoxime trimer hydrochloride solution for the same duration.
-
-
Washing: Rinse the cells three times with PBS.[21]
-
Permeabilization: Incubate cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding by incubating with blocking buffer for 30 minutes.
-
Staining:
-
Incubate with fluorophore-conjugated phalloidin (diluted in blocking buffer) for 1 hour.
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes for nuclear counterstaining.
-
-
Mounting: Wash the coverslips and mount them onto microscope slides using antifade medium.
-
Imaging & Analysis:
-
Image the cells using a fluorescence microscope.
-
Qualitatively compare the integrity of actin filaments, cell morphology, and background fluorescence between the two fixation methods. Look for signs of cell shrinkage, membrane blebbing, or diffuse staining, which can indicate suboptimal fixation.
-
Conclusion and Recommendations
The choice between formalin and Formadoxime trimer hydrochloride is dictated by the specific requirements of the experiment.
-
Formalin remains the workhorse for applications requiring rapid, strong, and inexpensive fixation, such as standard histology and tissue preservation.[22] Its primary drawbacks are its high immediate toxicity, the presence of methanol, and its chemical instability.[1][10]
-
Formadoxime trimer hydrochloride emerges as a superior alternative for applications demanding precision, control, and enhanced safety. Its identity as a stable, easy-to-handle solid and its mechanism of slow, controlled formaldehyde release make it an excellent choice for:
-
Fixation of delicate cell cultures for high-resolution microscopy.
-
Experiments where the presence of methanol is a confounding factor.
-
Long-term sample preservation where a gradual fixation process is beneficial.
-
Applications requiring a precisely defined and reproducible concentration of formaldehyde over time.
-
By understanding the fundamental differences and empirically validating the performance of these reagents in their own systems using the protocols provided, researchers can optimize their experimental outcomes and ensure the integrity and reproducibility of their results.
References
-
Wikipedia contributors. (2023). Formaldoxime. Wikipedia, The Free Encyclopedia. [Link]
-
Light Microscopy Core Facility. Paraformaldehyde, Formadehyde and Formalin. Duke University. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 712, Formaldehyde. [Link]
-
Wikipedia contributors. (2024). Formaldehyde. Wikipedia, The Free Encyclopedia. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Formaldehyde. [Link]
-
Arts, J. H., et al. (2006). Experimental assessment of the sensitizing properties of formaldehyde. PubMed. [Link]
-
The Royal Society of Chemistry. Supporting information Quantification of formaldehyde. [Link]
-
Influence of formaldehyde on signaling pathways when used in mammalian cell culture. (2022). PLOS ONE. [Link]
-
ResearchGate. How can one quantify formaldehyde in an acidic aqueous solution?. [Link]
-
Thavarajah, R., et al. (2012). Chemical and physical basics of routine formaldehyde fixation. Journal of Oral and Maxillofacial Pathology. [Link]
-
ResearchGate. Margin of exposure to free formaldehyde in personal care products containing formaldehyde-donor preservatives: Evidence for consumer safety. [Link]
- Google Patents. Method of preparing formaldoxime trimer.
-
MDPI. Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms. [Link]
-
Occupational Safety and Health Administration (OSHA). FORMALIN (as FORMALDEHYDE). [Link]
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Scribd. Determination of Formaldehyde in Fish Meat Using Nash'S Reagent. [Link]
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ResearchGate. Equilibria for the reaction of amines with formaldehyde and protons in aqueous solution. A re-examination of the formol titration. [Link]
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Jensen, K. A., & Holm, A. (1978). Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I. The Royal Danish Academy of Sciences and Letters. [Link]
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Company of Biologists Journals. The Action of Formaldehyde on Living Cells as Studied by Phase-contrast Microscopy. [Link]
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Reddit. What is the difference between formalin and paraformaldehyde?. [Link]
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Public Health England. (2017). Formaldehyde: toxicological overview. [Link]
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Bitesize Bio. What is the difference between formaldehyde and paraformaldehyde in cell fixation?. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Formaldehyde. [Link]
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Whitehead, M. C., et al. (2008). Evaluation of methods to reduce formaldehyde levels of cadavers in the dissection laboratory. PubMed. [Link]
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Kleeberg, U., & Klinger, W. (1982). Sensitive formaldehyde determination with Nash's reagent and a 'tryptophan reaction'. Journal of Pharmacological Methods. [Link]
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Wikipedia contributors. (2023). Formaldehyde releaser. Wikipedia, The Free Encyclopedia. [Link]
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iLab Solutions. 10% Buffered Formalin vs 4% Paraformaldehyde for Tissue Preservation. [Link]
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ResearchGate. Formaldehyde-mediated aggregation of protein antigens: Comparison of untreated and formalinized model antigens. [Link]
- Google P
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National Center for Biotechnology Information. OSHA Formaldehyde Safety. [Link]
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ResearchGate. In vitro cytotoxicity testing of airborne formaldehyde collected in serum-free culture media. [Link]
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ResearchGate. How to optimize fixation protocol for immunofluorescence staining of cells without knowing the optimal staining procedures?. [Link]
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National Center for Biotechnology Information. Toxicokinetics and Modes of Action of Formaldehyde. [Link]
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Avissar, U., et al. (2019). An introduction to Performing Immunofluorescence Staining. Journal of Visualized Experiments. [Link]
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Alternative Reagents to Formaldoxime Trimer Hydrochloride for Cycloadditions
Executive Summary
Formaldoxime trimer hydrochloride ([(CH₂NOH)₃]·HCl) is the standard reagent for generating formonitrile oxide (HCNO) , the simplest nitrile oxide dipole used in [3+2] cycloadditions to synthesize 3-unsubstituted isoxazoles and isoxazolines. However, its use is plagued by severe toxicity ("Fatal if swallowed/contacted"), hygroscopicity, and polymerization risks.
This guide details three scientifically validated alternatives that bypass the isolation of the trimer:
-
The Dehydration Protocol (Nitromethane): Direct generation of HCNO via Mukaiyama conditions.
-
The Surrogate Strategy (Ethyl Nitroacetate): A robust, two-step scaffold approach yielding high-purity 3-unsubstituted isoxazoles via decarboxylation.
-
The In Situ Reformulation: Generating formaldoxime monomer directly from formaldehyde and hydroxylamine, avoiding the trimer entirely.
Mechanistic Context: The Role of the Trimer
To select an alternative, one must understand the trimer's function. It serves solely as a stable, solid storage form of formaldoxime , which is otherwise an unstable liquid/gas. Upon basification, it releases the monomer, which is then chlorinated or oxidized to form formonitrile oxide (HCNO) .
The Target Pathway:
The alternatives below either generate HCNO via a different mechanism or construct the isoxazole ring using a stable surrogate.
Comparative Analysis of Alternatives
Alternative A: Nitromethane (The Mukaiyama Method)
Best For: Direct, one-step cycloaddition when the dipolarophile is stable to isocyanates. Mechanism: Dehydration of nitromethane by phenyl isocyanate (PhNCO) in the presence of catalytic base generates HCNO in situ. Key Advantage: Uses common, cheap liquid reagents; avoids handling the toxic trimer solid.
Alternative B: Ethyl Nitroacetate (The Surrogate Strategy)
Best For: Scale-up, safety-critical workflows, and substrates sensitive to radical/oxidative conditions. Mechanism: Ethyl nitroacetate reacts with alkynes to form ethyl isoxazole-3-carboxylate . This stable intermediate is hydrolyzed and decarboxylated to yield the 3-unsubstituted isoxazole. Key Advantage: Avoids HCNO instability entirely; the intermediate is a stable solid/oil that can be purified.
Alternative C: In Situ Formaldoxime Generation
Best For: Exact replication of the trimer chemistry without storing the hazardous solid. Mechanism: Condensation of paraformaldehyde and hydroxylamine hydrochloride immediately followed by cycloaddition.
Data Comparison Table
| Feature | Formaldoxime Trimer | Nitromethane (Mukaiyama) | Ethyl Nitroacetate |
| Dipole Generated | Formonitrile Oxide (HCNO) | Formonitrile Oxide (HCNO) | None (Anionic Cycloaddition) |
| Reaction Type | [3+2] Cycloaddition | [3+2] Cycloaddition | [3+2] / Condensation |
| Step Count | 1 (after release) | 1 (In situ) | 2 (Cycloaddition + Decarboxylation) |
| Typical Yield | 50–70% | 40–65% | 70–90% (overall) |
| Safety Profile | High Toxicity (Fatal) | Explosion Hazard (Shock sensitive) | Moderate (Standard organic hazards) |
| Atom Economy | Moderate | Low (PhNCO byproduct) | High |
Experimental Protocols
Protocol A: Direct HCNO Generation from Nitromethane
Based on the method by Mukaiyama & Hoshino (1960).
Safety Warning: Nitromethane is a high-energy compound. Do not heat pure nitromethane with amines or strong bases in the absence of solvent, as this can be explosive (bi-propellant effect).
Reagents:
-
Nitromethane (1.0 equiv)
-
Phenyl Isocyanate (2.0 equiv)
-
Triethylamine (Catalytic, 0.1 equiv)
-
Dipolarophile (Alkyne/Alkene, 1.0 equiv)
-
Solvent: Dry Benzene or Toluene
Workflow:
-
Dissolution: Dissolve the dipolarophile and nitromethane in dry toluene (0.5 M concentration).
-
Activation: Add phenyl isocyanate (PhNCO) slowly at room temperature.
-
Catalysis: Add triethylamine dropwise. Note: Evolution of CO₂ gas will be observed immediately.
-
Reaction: Stir the mixture at 25–40°C. The solution will precipitate diphenylurea (byproduct).
-
Completion: Monitor via TLC. Once the dipolarophile is consumed, filter off the urea precipitate.
-
Purification: Concentrate the filtrate and purify via flash chromatography.
Protocol B: The Ethyl Nitroacetate Surrogate Route
Recommended for robust synthesis of 3-unsubstituted isoxazoles.
Step 1: Cycloaddition
-
Mix Ethyl nitroacetate (1.2 equiv) and the Alkyne (1.0 equiv) in Ethanol or Toluene.
-
Add DABCO (0.1 equiv) or perform thermal cyclization at 80°C.
-
Isolate the Ethyl isoxazole-3-carboxylate intermediate.
Step 2: Hydrolysis & Decarboxylation
-
Hydrolysis: Treat the ester with NaOH (1M, aq) in MeOH for 1h to form the carboxylic acid. Acidify with HCl and extract.
-
Decarboxylation: Heat the neat carboxylic acid (or in high-boiling solvent like diphenyl ether) to 120–140°C.
-
Result: Evolution of CO₂ yields the pure 3-unsubstituted isoxazole .
Visualizing the Pathways
Caption: Comparison of the Traditional Trimer Route (Red) vs. Direct Dehydration (Green/Yellow) and Surrogate (Green/Blue) Pathways.
Safety & Handling
-
Formaldoxime Trimer: Classified as Fatal if swallowed and Fatal in contact with skin . It requires a Class II Biosafety Cabinet or chemical fume hood and full PPE (Tyvek suit recommended).
-
Nitromethane: Flammable liquid. Shock Sensitive: Do not compress or heat in confined spaces. Incompatible with amines in neat form (risk of detonation). Always dilute in solvent (Toluene/Benzene) before adding base.
-
Ethyl Nitroacetate: Standard organic irritant. Safest option for handling.
References
-
Mukaiyama, T., & Hoshino, T. (1960). "The Reactions of Primary Nitroparaffins with Isocyanates". Journal of the American Chemical Society, 82(20), 5339–5342. Link
-
Machetti, F., et al. (2007).[1] "Isoxazoles and Isoxazolines by 1,3-Dipolar Cycloaddition: Base-Catalysed Condensation of Primary Nitro Compounds". European Journal of Organic Chemistry, 2007(26), 4352–4359. Link
-
Thermo Fisher Scientific. (2021). "Safety Data Sheet: this compound". Link
-
Organic Chemistry Portal. "Synthesis of Isoxazoles". Link
Sources
Strategic Reagent Selection: Cost-Benefit Analysis of Formadoxime Trimer Hydrochloride in Synthesis
Executive Summary
In the synthesis of N-heterocycles (isoxazoles, isoxazolidines) and the formylation of arenes, the introduction of the formaldoxime moiety (
While the in situ route offers a lower raw material cost (approx. 80% reduction in BOM), it introduces significant hidden costs: yield variability due to uncontrolled polymerization, safety hazards associated with formaldehyde gas, and the inability to operate under strictly anhydrous conditions.
The Verdict: Formadoxime Trimer Hydrochloride is the superior choice for late-stage pharmaceutical intermediates and moisture-sensitive cycloadditions , offering a 20-30% yield improvement and streamlined workup. The in situ method remains viable only for commodity-scale production where water tolerance is high and isolation purity is secondary.
Technical Context: The Stability Paradox
Formaldoxime is a chemical paradox: it is the simplest oxime, yet it is kinetically unstable in its monomeric form. Upon generation, the monomer (
The Mechanism of Action
The Trimer (
Diagram 1: The Equilibrium & Release Mechanism
This diagram illustrates the controlled release of the active monomer from the stable trimer versus the chaotic polymerization risk of the in situ method.
Caption: The Trimer provides a reservoir of active monomer, minimizing the concentration of free species available for irreversible polymerization.
Comparative Analysis: Performance & Logic
The following analysis compares the Commercial Trimer (Method A) against the In Situ Generation (Method B) .
Experimental Protocols
Method A: The "Weigh & Shoot" Protocol (Trimer)
Best for: Anhydrous reactions, high-throughput screening, and precise stoichiometry.
-
Preparation: Suspend Formadoxime Trimer HCl (1.0 eq) in anhydrous solvent (e.g., THF, DCM).
-
Activation: Add organic base (e.g., Et3N, 3.1 eq) to neutralize the HCl and initiate depolymerization.
-
Note: The solution becomes homogenous as the monomer is released.
-
-
Reaction: Add the dipolarophile (e.g., alkene/alkyne) or diazonium salt immediately.
-
Workup: Filter off the triethylamine hydrochloride salt. Evaporate solvent.[1]
Method B: The "Titrate & Pray" Protocol (In Situ)
Best for: Aqueous-tolerant reactions, kilogram-scale commodity synthesis.
-
Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in water.
-
Buffering: Carefully add Sodium Acetate or NaOH to pH ~5-6. Critical Control Point: High pH causes rapid degradation; low pH prevents oxime formation.
-
Addition: Dropwise addition of Formalin (37% aq. HCHO, 1.0 eq) at <10°C.
-
Reaction: Add substrate. Limitation: Solvent system must be water-miscible (EtOH/H2O).
-
Workup: Requires extraction of the organic product from the aqueous salt soup, often leading to emulsions.
Quantitative Performance Matrix
| Metric | Formadoxime Trimer HCl | In Situ (HCHO + NH2OH) | Analysis |
| Reaction Yield | 85 - 95% | 60 - 75% | Trimer prevents "monomer starvation" caused by side-polymerization. |
| Water Content | < 0.5% (Anhydrous) | > 50% (Aqueous) | Trimer enables use with Lewis Acids or water-sensitive catalysts. |
| Atom Economy | Moderate (HCl salt waste) | Poor (NaOAc/NaCl + H2O waste) | In situ generates significant aqueous salt waste streams. |
| Safety Profile | High (Stable Solid) | Low (Carcinogenic Gas/Liquid) | Trimer eliminates exposure to formaldehyde vapors. |
| Stoichiometry | Exact (1:3 ratio) | Variable | In situ requires excess reagents to compensate for volatility/polymerization. |
Cost-Benefit Breakdown
The Financial Illusion
At face value, the Trimer is significantly more expensive per mole than bulk Formalin and Hydroxylamine. However, in drug development, Cost of Goods Sold (COGS) is secondary to Cost of Failure .
Scenario: Synthesis of 100g of a GMP Intermediate ($5,000/kg value)
-
Method A (Trimer):
-
Reagent Cost: $300
-
Labor (4 hours): $400
-
Yield (90%): 90g Product
-
Effective Cost: $7.77 per gram produced.
-
-
Method B (In Situ):
-
Reagent Cost: $20
-
Labor (12 hours - complex addition/extraction): $1,200
-
Yield (65%): 65g Product
-
Effective Cost: $18.76 per gram produced.
-
Decision Framework
Use this logic flow to select the appropriate reagent for your specific campaign.
Caption: Logic gate for reagent selection based on moisture sensitivity, scale, and safety constraints.
References
-
De Kimpe, N. (2001).[2] Formaldoxime. E-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Carling, R. W., & Leeson, P. D. (1988).[3] Synthesis of iminomethano-dibenzo [a,e] cyclooctenes by transannular formation and cleavage of isoxazolidines. Tetrahedron Letters, 29(52), 6985-6988.[3] [Link]
-
Jensen, K. A., & Holm, A. (1978). Investigations of Formaldehyde Oxime, Its Polymers and Coordination Compounds. Det Kongelige Danske Videnskabernes Selskab. [Link]
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The Unassuming Workhorse: A Comparative Guide to Formadoxime Trimer Hydrochloride in Isoxazolidine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the isoxazolidine ring system holds significant value as a versatile scaffold in medicinal chemistry. This guide provides an in-depth technical review of Formadoxime Trimer Hydrochloride, a key reagent in the synthesis of N-unsubstituted isoxazolidines, and objectively compares its utility against alternative synthetic strategies.
Introduction to Formadoxime Trimer Hydrochloride: The Stable Precursor to a Reactive Dipole
Formadoxime trimer hydrochloride, with the chemical formula C₃H₁₀ClN₃O₃, is the stable, solid form of formaldoxime[1][2][3]. Formaldoxime (CH₂=NOH) itself is an unstable compound that readily trimerizes[4]. This trimerization equilibrium is key to the utility of the hydrochloride salt; it serves as a convenient and commercially available source for the in situ generation of the reactive formaldoxime monomer. The primary application of Formadoxime Trimer Hydrochloride lies in its role as a 1,3-dipole precursor for [3+2] cycloaddition reactions to form N-unsubstituted isoxazolidines.
The stability of the trimer allows for easier handling and storage compared to the volatile and unstable monomeric formaldoxime. This is a critical consideration in experimental design, ensuring reproducibility and safety in the laboratory.
The Core Application: Synthesis of N-Unsubstituted Isoxazolidines via 1,3-Dipolar Cycloaddition
The synthesis of isoxazolidines is most commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile)[5][6][7]. This reaction is a powerful tool for constructing five-membered heterocyclic rings with high regioselectivity and stereoselectivity[8][9][10]. Formadoxime, generated from its trimer, is the simplest nitrone and is utilized to introduce an N-H functionality in the resulting isoxazolidine ring.
Mechanism of Isoxazolidine Formation
The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The formaldoxime monomer, once released from the trimer, reacts with an alkene to form the isoxazolidine ring. The regioselectivity of the addition is governed by the electronic properties of the alkene.
Caption: General workflow for isoxazolidine synthesis using Formadoxime Trimer Hydrochloride.
Experimental Protocol: In situ Generation and Cycloaddition
While specific reaction conditions can vary depending on the substrate, a general protocol for the synthesis of N-unsubstituted isoxazolidines using Formadoxime Trimer Hydrochloride is as follows:
Materials:
-
Formadoxime trimer hydrochloride
-
Alkene (dipolarophile)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a solution of the alkene in an anhydrous solvent, add Formadoxime trimer hydrochloride.
-
Add the base to the reaction mixture. The base is crucial for neutralizing the hydrochloride and facilitating the depolymerization of the trimer to the reactive formaldoxime monomer.
-
The reaction is typically stirred at room temperature or heated, depending on the reactivity of the alkene.
-
Reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction is worked up by washing with water and brine, followed by drying of the organic layer.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired N-unsubstituted isoxazolidine.
Alternatives to Formadoxime Trimer Hydrochloride in Isoxazolidine Synthesis
The primary alternatives to using formaldoxime for the synthesis of isoxazolidines are other nitrones, which lead to N-substituted products. The choice of nitrone is dictated by the desired substitution pattern on the nitrogen atom of the isoxazolidine ring.
Commonly used alternatives include:
-
C-Aryl, N-Alkyl Nitrones: These are synthesized from the condensation of an N-alkylhydroxylamine with an aromatic aldehyde. They are used to introduce an alkyl group on the nitrogen of the isoxazolidine.
-
C,N-Diaryl Nitrones: Prepared from the reaction of an N-arylhydroxylamine and an aromatic aldehyde, these nitrones yield N-aryl substituted isoxazolidines.[11][12]
-
Cyclic Nitrones: These are used in intramolecular cycloaddition reactions or to create fused bicyclic isoxazolidine systems.
The synthesis of these alternative nitrones often involves a separate synthetic step, adding to the overall length of the synthetic route compared to the direct use of the commercially available Formadoxime trimer hydrochloride for N-unsubstituted isoxazolidines.
Comparative Performance Analysis
A direct, quantitative comparison of Formadoxime trimer hydrochloride with other nitrones is challenging as they lead to different products (N-unsubstituted vs. N-substituted isoxazolidines). However, a qualitative comparison of the synthetic approaches can be made based on several key parameters:
| Feature | Formadoxime Trimer Hydrochloride | Alternative Nitrones (e.g., C,N-disubstituted) |
| Product | N-Unsubstituted Isoxazolidines | N-Substituted Isoxazolidines |
| Reagent Availability | Commercially available as a stable solid | Often require separate synthesis |
| Reaction Steps | Typically a one-pot reaction from the trimer | Often a two-step process (nitrone synthesis followed by cycloaddition) |
| Handling | Stable, solid reagent | Can be less stable, may require fresh preparation |
| Reaction Conditions | Generally mild, requires a base for monomer generation | Varies, may require heating or catalysts |
| Yield and Selectivity | Generally good, but can be substrate-dependent | Can be very high, with well-established methods for controlling stereoselectivity |
Experimental data from various studies on 1,3-dipolar cycloadditions show that yields for N-substituted isoxazolidines can be very high, often exceeding 90%, with excellent control over diastereoselectivity, sometimes facilitated by catalysts[8][9][11]. While specific yield data for a wide range of cycloadditions using formaldoxime is less consolidated, the method is considered efficient for accessing the N-unsubstituted scaffold.
The choice between using Formadoxime trimer hydrochloride and an alternative nitrone is therefore primarily driven by the desired final product. If the target molecule is an N-unsubstituted isoxazolidine, Formadoxime trimer hydrochloride is the most direct and convenient reagent. For N-substituted analogues, the synthesis of a specific nitrone is necessary.
Caption: Decision pathway for selecting the appropriate nitrone precursor.
Conclusion
Formadoxime trimer hydrochloride stands out as a highly valuable and convenient reagent for the synthesis of N-unsubstituted isoxazolidines. Its stability and commercial availability make it an attractive choice for accessing this important heterocyclic motif. While a direct performance comparison with other nitrones is not straightforward due to the differing products, the primary advantage of Formadoxime trimer hydrochloride lies in its directness for creating the N-H isoxazolidine core. For the synthesis of N-substituted isoxazolidines, the preparation of specific nitrone precursors is required. The choice of reagent is therefore fundamentally linked to the synthetic target, with Formadoxime trimer hydrochloride being the workhorse for the direct and efficient production of N-unsubstituted isoxazolidines.
References
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
- Method of preparing formaldoxime trimer.
-
Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. ResearchGate. [Link]
-
The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC. [Link]
-
Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Uniscience Publishers. [Link]
-
1,3-dipolar cycloaddition. Wikipedia. [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PMC. [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC. [Link]
-
Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science. [Link]
-
Isoxazolidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]
-
New Approach for the Synthesis of Isoxazoline- N -oxides. ResearchGate. [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. CORE. [Link]
-
Recent Advances in the Synthesis of Isoxazolidines. ResearchGate. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
Synthesis of Isoxazolidines from Substituted Vinylnitrones and Conjugated Carbonyls via Visible-Light Photocatalysis. ChemRxiv. [Link]
-
Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. [Link]
-
Formaldoxime trimer .HCl. Chemsrc. [Link]
-
Formaldoxime Trimer Hydrochloride. PubChem. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Formaldoxime Trimer Hydrochloride
This document provides essential procedural guidance for the safe handling and disposal of formaldoxime trimer hydrochloride (CAS No: 6286-29-9). As a compound classified with high acute toxicity, adherence to these protocols is not merely a matter of regulatory compliance but a critical component of laboratory safety. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical, offering a framework built on established safety principles and regulatory standards.
Hazard Profile & Regulatory Imperative
Understanding the "why" behind stringent disposal protocols begins with the chemical's intrinsic hazards. This compound is not a benign laboratory reagent; it is a potent substance requiring the utmost respect and caution.
Its hazard profile is severe. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with classifications that signify life-threatening potential upon exposure.[1][2] This is the fundamental causality for the rigorous engineering controls, personal protective equipment (PPE), and waste management procedures outlined in this guide.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Oral Toxicity | Category 2 | H300: Fatal if swallowed | Danger |
| Acute Dermal Toxicity | Category 2 | H310: Fatal in contact with skin | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Danger |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Danger |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Danger |
Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2][3][4]
Due to its high toxicity, any material contaminated with this compound is unequivocally classified as hazardous waste . In the United States, its management falls under the stringent regulations of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5] This legislation mandates a "cradle-to-grave" responsibility for the waste generator, meaning your institution is legally accountable for the waste from its point of creation to its final, safe disposal.[5]
Pre-Disposal Protocol: Engineering Controls & Personal Protective Equipment (PPE)
Before any waste is handled, the environment and the handler must be adequately protected. The choice of controls and PPE is a direct response to the hazards identified in Section 1.
Primary Engineering Control: All handling of this compound, whether in its pure form or as waste, must be conducted within a certified chemical fume hood.[1][2] This is non-negotiable and serves to protect the user from inhaling aerosolized particles, which could be fatal.
Personal Protective Equipment (PPE): The PPE listed below constitutes the minimum requirement. Each item is selected to create a barrier against the specific routes of exposure—dermal, ocular, and respiratory.
Table 2: Required PPE for Handling this compound Waste
| Protection Type | Specification | Rationale for Use |
|---|---|---|
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | Mitigates risk from "Fatal in contact with skin" (H310) classification.[1][2] The outer glove can be removed immediately upon known or suspected contamination. |
| Body Protection | A fully buttoned laboratory coat, supplemented with a chemically resistant apron. | Protects against skin contact and contamination of personal clothing.[1] |
| Eye/Face Protection | Safety goggles and a full-face shield. | Goggles protect against splashes; the face shield provides a secondary barrier for the entire face. This is mandated by its classification as a serious eye irritant (H319).[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is the minimum for handling the solid.[1] | Prevents inhalation of the powder, which can cause respiratory irritation (H335).[1][2] All work should be done in a fume hood to minimize this risk. |
Step-by-Step Waste Management & Disposal Workflow
The proper disposal of this compound is a systematic process. Each step is designed to ensure safety and regulatory compliance, forming a self-validating system that minimizes risk.
Step 1: Waste Characterization and Segregation
Immediately upon generation, any material (e.g., leftover solid, contaminated weigh boats, gloves, pipette tips) must be identified as hazardous waste.
-
Causality: This initial determination is a cornerstone of the RCRA regulations.[6][7] Proper characterization prevents the accidental mixing of incompatible waste streams, which could lead to dangerous reactions.
-
Action: Designate a specific, labeled waste container solely for this compound waste. Do not mix it with solvents, aqueous waste, or other solid waste streams.
Step 2: Containerization and Labeling
-
Action: Place all solid waste into a rigid, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be kept closed unless waste is actively being added.
-
Action: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Affix the appropriate GHS pictograms (skull and crossbones, exclamation mark).
-
Causality: Proper labeling communicates the severe hazard to everyone in the laboratory and is a primary requirement for waste transporters and disposal facilities.
Step 3: On-Site Accumulation and Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secure location, such as within a cabinet, and ideally should have secondary containment to control any potential leaks.
-
Causality: Storing hazardous waste safely and securely prevents accidental spills and unauthorized access. The specific rules for accumulation time and volume depend on your facility's generator status (e.g., Large, Small, or Very Small Quantity Generator), a determination your institution's Environmental Health & Safety (EHS) department will have made.[6][8]
Step 4: Arranging for Professional Disposal
-
Action: This waste cannot be disposed of via standard trash or sewer systems. Coordinate with your institution's EHS department to arrange for pickup by a licensed and certified hazardous waste disposal contractor.[7][9]
-
Causality: Licensed vendors have the equipment, permits, and expertise to transport and dispose of highly toxic materials in a manner that is safe for the public and the environment, fulfilling the "cradle-to-grave" legal requirement.[5]
Step 5: Documentation
-
Action: Ensure that a hazardous waste manifest is completed for the disposal. This is a legal document that tracks the waste from your facility to its final destination.
-
Causality: The manifest is the primary tool for documenting compliance with RCRA regulations and serves as proof that the waste was managed responsibly.[10]
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action. All personnel working with this material must be familiar with these procedures.
Small-Scale Laboratory Spill (Solid Material):
-
Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.
-
Don PPE: Before any cleanup, don the full PPE suite as described in Table 2.
-
Contain Spread: Do not use a dry brush or create dust. Gently cover the spill with an absorbent material.
-
Collect Waste: Carefully sweep up the material and place it into a designated hazardous waste container.[1][2] Avoid any actions that could aerosolize the powder.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (consult your institution's EHS guidelines) and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department immediately.
Personnel Exposure:
-
Skin Contact: This is a medical emergency. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][11] Show the attending physician the Safety Data Sheet (SDS).
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
Ingestion: This is a life-threatening medical emergency. Do NOT induce vomiting. [1][2] Call a poison control center or physician immediately. If the person is conscious, rinse their mouth with water.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask with a one-way valve) and seek immediate medical attention.[1][2]
By integrating a deep understanding of the chemical's hazards with a systematic and compliant disposal workflow, laboratories can ensure the safety of their personnel and protect the environment.
References
-
Formaldoxime - Wikipedia. (2025, October 13). Wikipedia. Retrieved February 10, 2026, from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved February 10, 2026, from [Link]
-
Material Safety Data Sheet - Formaldoxime hydrochloride, 99% (titr.) - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved February 10, 2026, from [Link]
-
4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). YouTube. Retrieved February 10, 2026, from [Link]
-
RCRA Solid Waste Identification Explained. (2025, April 25). YouTube. Retrieved February 10, 2026, from [Link]
-
MSDS No.: MNC0813 - In-Situ. (2013, August 7). In-Situ. Retrieved February 10, 2026, from [Link]
-
RCRA FAQ: What is a Hazardous Waste Generator? (2025, February 21). YouTube. Retrieved February 10, 2026, from [Link]
-
Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I. (n.d.). Retrieved from [Link]
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Hazardous Waste | US EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved February 10, 2026, from [Link]
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Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). U.S. Environmental Protection Agency. Retrieved February 10, 2026, from [Link]
-
RCRA Hazardous Waste Training Requirements (40 CFR 262.17(a)(7)). (2016, September 30). YouTube. Retrieved February 10, 2026, from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved February 10, 2026, from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved February 10, 2026, from [Link]
-
RCRA Hazardous Waste Generator Training - Identification. (2024, January 10). YouTube. Retrieved February 10, 2026, from [Link]
-
Formaldoxime solution. (2012, February 3). Kanto Chemical Co., Inc. Retrieved February 10, 2026, from [Link]
Sources
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound, 95% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 6286-29-9 [amp.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
